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  • Product: METHYL (4E)-OCT-4-ENOATE
  • CAS: 1732-00-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical and Physical Properties of Methyl (4E)-oct-4-enoate

Introduction Methyl (4E)-oct-4-enoate, a monounsaturated fatty acid methyl ester, represents a class of organic molecules with significant relevance in chemical synthesis, flavor and fragrance industries, and as a buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (4E)-oct-4-enoate, a monounsaturated fatty acid methyl ester, represents a class of organic molecules with significant relevance in chemical synthesis, flavor and fragrance industries, and as a building block in the development of more complex bioactive molecules. The stereochemistry of the double bond at the C4-C5 position profoundly influences its physical properties and chemical reactivity. This guide provides a comprehensive overview of the chemical and physical characteristics of the (E)-isomer, offering field-proven insights and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Molecular Structure and Isomerism

The fundamental structure of methyl oct-4-enoate consists of an eight-carbon chain with a methyl ester at one terminus and a carbon-carbon double bond between the fourth and fifth carbon atoms. The "(4E)" designation specifies the trans configuration of the substituents around this double bond, where the alkyl chains are on opposite sides. This is in contrast to its cis or "(Z)"-isomer.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 1-Pentyne reaction Stereoselective Cross-Coupling (e.g., Ni-catalyzed Suzuki-Miyaura type) start1->reaction start2 Methyl 4-halobutanoate start2->reaction product Methyl (4E)-oct-4-enoate reaction->product

Caption: General workflow for the synthesis of methyl (4E)-oct-4-enoate.

A plausible synthetic route involves the nickel-catalyzed cross-coupling of an organoborane (derived from a terminal alkyne) with an alkyl halide. [1]This approach allows for the stereospecific formation of the (E)-alkene.

Experimental Protocols for Characterization

The following protocols outline standard laboratory procedures for determining the key physical and spectroscopic properties of methyl (4E)-oct-4-enoate.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer (0-250 °C)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Mineral oil or silicone oil

Procedure:

  • Place a small amount (0.5-1 mL) of methyl (4E)-oct-4-enoate into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in the Thiele tube containing the heating oil.

  • Gently heat the side arm of the Thiele tube. [2]6. Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

  • When a continuous stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. [2]

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with methyl (4E)-oct-4-enoate, bring it to the same constant temperature, adjust the volume, dry the exterior, and weigh it (m₃).

  • Calculate the density using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Confirmation Sample Pure Methyl (4E)-oct-4-enoate NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS NMR_data Structural Elucidation NMR->NMR_data IR_data Functional Group ID IR->IR_data MS_data Molecular Weight & Fragmentation MS->MS_data Conclusion Structural Confirmation NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Workflow for spectroscopic characterization.

Sample Preparation:

  • Dissolve 5-10 mg of methyl (4E)-oct-4-enoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). [3][4]2. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. [3]3. Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR (Proton NMR) - Predicted Chemical Shifts:

  • ~5.4 ppm (m, 2H): Olefinic protons (-CH=CH-). The coupling constant for the trans-protons is expected to be in the range of 12-18 Hz.

  • 3.67 ppm (s, 3H): Methyl ester protons (-OCH₃).

  • ~2.3 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

  • ~2.0 ppm (m, 4H): Methylene protons adjacent to the double bond (-CH₂-CH=CH-CH₂-).

  • ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₂-CH₃).

Sample Preparation (Neat Liquid Film):

  • Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr). [5][6]2. Place a second salt plate on top to create a thin liquid film. [5][6]3. Mount the plates in the spectrometer's sample holder.

Expected Characteristic Absorption Bands:

  • ~3010 cm⁻¹ (weak): C-H stretch of the vinylic C-H bonds.

  • 2950-2850 cm⁻¹ (medium-strong): C-H stretches of the aliphatic CH₂ and CH₃ groups.

  • ~1740 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.

  • ~1650 cm⁻¹ (weak-medium): C=C stretch of the trans double bond.

  • ~1170 cm⁻¹ (strong): C-O stretch of the ester.

  • ~965 cm⁻¹ (medium): C-H out-of-plane bending of the trans-alkene, a diagnostic peak for the (E)-isomer.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile. [7]2. The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatography system.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • m/z = 156: Molecular ion (M⁺).

  • m/z = 125: Loss of the methoxy group (-OCH₃).

  • m/z = 97: McLafferty rearrangement, a characteristic fragmentation of esters.

  • m/z = 74: A common fragment for methyl esters.

  • Other fragments corresponding to the cleavage of the alkyl chain.

Safety and Handling

Unsaturated esters should be handled with appropriate laboratory precautions.

  • Handling: Work in a well-ventilated area, preferably a fume hood. [8]Avoid inhalation of vapors and contact with skin and eyes. [8]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition. [8]* Toxicity: While specific toxicity data for methyl (4E)-oct-4-enoate is not readily available, related unsaturated fatty acid esters have been studied. In general, increased unsaturation can correlate with increased toxicity, potentially due to lipid peroxidation products. [9][10]However, simple monounsaturated esters are generally considered to have low acute toxicity. [11][12]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of methyl (4E)-oct-4-enoate, along with practical, step-by-step protocols for its characterization. The emphasis on the stereochemistry of the double bond and the provision of estimated and predicted data where experimental values are lacking offer a valuable resource for researchers. The inclusion of detailed experimental workflows and safety information ensures that this guide is not only informative but also a practical tool for the laboratory setting.

References

  • PubChem. Methyl oct-4-enoate. National Center for Biotechnology Information. [Link].

  • Hardwick, S. J., et al. (1995). Toxicity of Polyunsaturated Fatty Acid Esters for Human Monocyte-Macrophages: The Anomalous Behaviour of Cholesteryl Linolenate. FEBS Letters, 362(2), 193-196. [Link].

  • Hardwick, S. J., et al. (1995). Toxicity of Polyunsaturated Fatty Acid Esters for Human Monocyte-Macrophages: The Anomalous Behaviour of Cholesteryl Linolenate. Europe PMC. [Link].

  • Di Franco, T., Epenoy, A., & Hu, X. (2015). Synthesis of E-Alkyl Alkenes from Terminal Alkynes via Ni-Catalyzed Cross-Coupling of Alkyl Halides with B-Alkenyl-9-borabicyclo[3.3.1]nonanes. Organic Letters, 17(19), 4910-4913. [Link].

  • Vedantu. (2024). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link].

  • JoVE. (2020). Boiling Points. [Link].

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). [Link].

  • JoVE. (2015). Determining the Density of a Solid and Liquid. [Link].

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link].

  • University of Toronto. (n.d.). How to Prepare Samples for NMR. [Link].

  • University College London. (n.d.). Sample Preparation. [Link].

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. [Link].

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link].

  • ChemView, Environmental Protection Agency. (n.d.). ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci. [Link].

  • Lener, M., et al. (2016). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis. The American Journal of Pathology, 186(4), 874-884. [Link].

Sources

Exploratory

Technical Whitepaper: Methyl (4E)-oct-4-enoate – Structural Elucidation, Biosynthesis, and Analytical Workflows

Executive Summary Methyl (4E)-oct-4-enoate is a critical volatile organic compound (VOC) belonging to the class of fatty acid methyl esters. Widely recognized for its contribution to the complex aroma profiles of tropica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (4E)-oct-4-enoate is a critical volatile organic compound (VOC) belonging to the class of fatty acid methyl esters. Widely recognized for its contribution to the complex aroma profiles of tropical and temperate fruits—such as pineapples ()[1], strawberries ()[2], and peaches ()[3]—this ester plays a pivotal role in flavoromics and agricultural chemistry. As a biomarker, its concentration fluctuates in response to environmental stressors, pesticide treatments (e.g., imidacloprid application)[2], and post-harvest cold storage[3]. This whitepaper provides an in-depth technical analysis of its chemical identity, biosynthetic origins, and the rigorous analytical workflows required for its quantification.

Chemical Identity & Structural Elucidation

Accurate identification of volatile esters is paramount in metabolomic studies, particularly when distinguishing between stereoisomers that exhibit vastly different sensory thresholds and receptor affinities. The trans-isomer, methyl (4E)-oct-4-enoate, is structurally distinct from its cis-counterpart, methyl (Z)-4-octenoate (CAS 21063-71-8)[4][5].

Physicochemical Properties

The structural parameters and identifiers for methyl (4E)-oct-4-enoate are summarized below, validated by the[5][6] and [7]:

PropertyValue
IUPAC Name methyl (E)-oct-4-enoate
CAS Registry Number 1732-00-9[5][7]
Molecular Formula C9H16O2[5]
Molecular Weight 156.22 g/mol [5]
Canonical SMILES CCC/C=C/CCC(=O)OC
Standard InChIKey SSPBQLGVUAXSMH-AATRIKPKSA-N[5]
Stereochemistry (E)-configuration (trans double bond at C4-C5)
Sensory Profile Fruity, sweet, pineapple-like[1][2]

The presence of the (E)-double bond restricts the conformational flexibility of the aliphatic chain, influencing its partition coefficient and subsequent volatility compared to saturated analogs like methyl octanoate[1].

Biosynthetic Pathways in Plant Metabolomics

In higher plants, the biosynthesis of volatile esters like methyl (4E)-oct-4-enoate is tightly regulated and primarily driven by the Lipoxygenase (LOX) pathway, which degrades polyunsaturated fatty acids (PUFAs)[3].

Mechanistic Breakdown
  • Oxidation : LOX enzymes catalyze the stereospecific oxygenation of PUFAs to form hydroperoxy fatty acids[3].

  • Cleavage : Hydroperoxide lyase (HPL) cleaves these intermediates into short-chain volatile aldehydes and oxo-acids[3].

  • Reduction : Alcohol dehydrogenase (ADH) reduces the aldehydes to their corresponding alcohols (e.g., 4-octenol)[3].

  • Esterification : Finally, alcohol acyl transferase (AAT) catalyzes the esterification of the alcohol with an acyl-CoA donor (or utilizing methanol generated from pectin methylesterase activity) to yield the final methyl ester[3].

Biosynthesis A Polyunsaturated Fatty Acids (PUFAs) B Hydroperoxy Fatty Acids A->B Lipoxygenase (LOX) C Short-chain Aldehydes B->C Hydroperoxide Lyase (HPL) D Alcohols (e.g., 4-octenol) C->D Alcohol Dehydrogenase (ADH) E Methyl (4E)-oct-4-enoate (Volatile Ester) D->E Alcohol Acyl Transferase (AAT)

Figure 1: LOX-mediated biosynthetic pathway of methyl (4E)-oct-4-enoate in plant metabolomics.

Analytical Workflows: HS-SPME-GC-MS Protocol

To accurately quantify methyl (4E)-oct-4-enoate without inducing thermal degradation or solvent artifacts, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard ()[8].

Rationale for Methodological Choices
  • Extraction (HS-SPME) : Solvent-free extraction prevents the masking of low-abundance volatile esters by solvent peaks. The use of a DVB/CAR/PDMS fiber ensures optimal adsorption of both polar and non-polar volatiles[1].

  • Incubation at 60°C : Elevating the sample temperature to 60°C increases the vapor pressure of the analytes, driving them into the headspace to reach equilibrium faster, without degrading heat-labile terpenoids[8].

  • Ionization (70 eV EI) : Electron Ionization at 70 eV provides a highly reproducible fragmentation pattern, yielding characteristic fragment ions that can be cross-referenced against the NIST mass spectral library[5][8].

  • Self-Validation : The protocol utilizes an internal standard and retention index (RI) calibration, ensuring the system continuously self-validates against retention time shifts[8].

Step-by-Step Protocol
  • Sample Preparation : Homogenize the biological sample (e.g., fruit tissue) and transfer 5.0 g into a 20 mL headspace vial containing NaCl to promote the "salting-out" effect, which decreases the solubility of volatiles in the aqueous phase.

  • Internal Standardization : Spike the sample with a known concentration of an internal standard, such as 2-methyl-3-heptanone (CAS 13019-20-0), to ensure quantitative reliability[8].

  • Incubation & Extraction : Seal the vial and incubate at 60°C for 30 minutes with agitation (500 rpm). Expose the SPME fiber to the headspace for an additional 30 minutes[8].

  • Desorption & Separation : Retract the fiber and insert it into the GC injection port at 250°C for 5 minutes (splitless mode). Separate the analytes using a capillary column (e.g., Elite-5MS, 30 m × 0.25 mm × 0.25 μm) with helium as the carrier gas (1 mL/min)[8].

  • Detection : Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range of 35-350 m/z[8].

  • Data Processing : Identify the compound by matching its mass spectrum to the NIST library and calculating its Linear Retention Index (LRI) using a C4-C8 alkane series[8].

SPME_Workflow N1 Sample Incubation (60°C, 30 min, +NaCl) N2 HS-SPME Extraction (DVB/CAR/PDMS Fiber) N1->N2 N3 Thermal Desorption (GC Inlet at 250°C) N2->N3 N4 Capillary GC Separation (e.g., Elite-5MS Column) N3->N4 N5 Mass Spectrometry (EI Mode, 70 eV) N4->N5 N6 Data Processing (NIST Library & RI Calibration) N5->N6

Figure 2: Analytical workflow for HS-SPME-GC-MS quantification of volatile esters.

Applications in Flavor Chemistry and Drug Development

In flavor chemistry, methyl (4E)-oct-4-enoate is utilized to reconstruct authentic fruit aromas, particularly in replicating the complex, sweet notes of pineapple[1]. In agricultural research, its concentration serves as a phenotypic marker. For instance, studies have shown that pesticide treatments (like imidacloprid) can significantly alter the ester composition in strawberries, impacting the final sensory quality[2]. Furthermore, monitoring the LOX-derived volatilome, including octenoate esters, provides insights into how cultivars respond to cold storage stress, guiding post-harvest handling protocols[3].

References

  • Title: 4-Octenoic acid, methyl ester Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: The Effect of Imidacloprid on the Volatile Organic Compound Profile of Strawberries: New Insights from Flavoromics Source: MDPI - Foods URL: [Link]

  • Title: Impact of different frying methods on volatile compounds in tofu Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Fruit volatilome profiling through GC × GC-ToF-MS and gene expression analyses reveal differences amongst peach cultivars in their response to cold storage Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits Source: Department of Agriculture and Fisheries, Queensland URL: [Link]

Sources

Foundational

Unraveling the Mass Spectrometry Fragmentation Pattern of Methyl (4E)-oct-4-enoate: A Comprehensive Analytical Guide

Executive Summary & Structural Context Methyl (4E)-oct-4-enoate (C₉H₁₆O₂, MW = 156.22 Da) is a medium-chain monounsaturated fatty acid methyl ester (FAME) that plays a critical role as a volatile biomarker in flavor chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Methyl (4E)-oct-4-enoate (C₉H₁₆O₂, MW = 156.22 Da) is a medium-chain monounsaturated fatty acid methyl ester (FAME) that plays a critical role as a volatile biomarker in flavor chemistry (notably in tropical fruits like pineapple) and lipidomics. While gas chromatography-mass spectrometry (GC-MS) is the gold standard for FAME analysis, locating the exact position and geometry of the double bond using standard 70 eV electron ionization (EI) presents a significant analytical challenge.

This whitepaper deconstructs the mechanistic fragmentation pathways of methyl (4E)-oct-4-enoate, explains the causality behind gas-phase isomerization artifacts, and provides a self-validating chemical derivatization protocol to unambiguously lock and locate the double bond.

EI-MS Fragmentation Dynamics of the Underivatized Ester

Under standard 70 eV EI-MS conditions, the radical cation of methyl (4E)-oct-4-enoate undergoes several predictable structural cleavages, alongside complex rearrangements[1].

Molecular Ion and Oxygen-Directed Cleavages

The ionization process initially ejects an electron from the most accessible site—typically the carbonyl oxygen or the π-system of the alkene.

  • Molecular Ion ([M]⁺•): Observed at m/z 156 , though typically at low relative abundance due to the rapid internal energy dissipation through bond cleavage.

  • α-Cleavage: The loss of the methoxy radical (•OCH₃, 31 Da) from the ester moiety generates a resonance-stabilized acylium ion at m/z 125 .

  • Neutral Loss: The expulsion of a neutral methanol molecule (CH₃OH, 32 Da) yields a radical cation at m/z 124 , a hallmark of methyl esters.

The McLafferty Rearrangement Dilemma

In saturated FAMEs, the McLafferty rearrangement (cleavage of the α-β bond coupled with a γ-hydrogen transfer to the carbonyl oxygen) produces a massive base peak at m/z 74. However, in methyl 4-octenoate, the γ-carbon (C4) is part of the alkene system. The γ-hydrogen is therefore vinylic, possessing a high bond dissociation energy that strictly forbids the classic six-membered cyclic transition state.

Despite this, a peak at m/z 74 is still observed in the spectrum. Causality: The high internal energy imparted by the 70 eV electron beam induces gas-phase hydrogen shifts, causing the double bond to migrate along the aliphatic chain prior to fragmentation. Once the double bond migrates away from the C4 position, the molecule isomerizes into structures (e.g., 5-octenoate) that readily undergo the McLafferty rearrangement[1].

Allylic Cleavages

The C4=C5 double bond weakens the adjacent bonds (β to the double bond), directing specific allylic cleavages:

  • C2-C3 Cleavage: Yields the ester-containing fragment at m/z 73 (⁺CH₂COOCH₃) and the complementary hydrocarbon fragment at m/z 83 ([C₆H₁₁]⁺).

  • C6-C7 Cleavage: Results in the loss of a terminal ethyl radical (•CH₂CH₃, 29 Da), generating an ion at m/z 127 .

G M Molecular Ion [M]⁺• m/z 156 Alpha Acylium Ion[M-OCH₃]⁺ m/z 125 M->Alpha -OCH₃ (31 Da) Meth Loss of Methanol [M-CH₃OH]⁺• m/z 124 M->Meth -CH₃OH (32 Da) Allyl1 Allylic Cleavage (C2-C3) m/z 83 & m/z 73 M->Allyl1 C2-C3 bond cleavage Allyl2 Allylic Cleavage (C6-C7) m/z 127 M->Allyl2 C6-C7 bond cleavage McLa McLafferty Rearrangement m/z 74 M->McLa Double bond migration

Figure 1: Primary EI-MS fragmentation pathways of underivatized methyl (4E)-oct-4-enoate.

Advanced Protocol: DMDS Derivatization as a Self-Validating System

Because double bond migration obscures the exact location of the unsaturation, standard EI-MS cannot definitively prove the 4E geometry. To solve this, researchers utilize [2].

Mechanistic Causality

Iodine acts as a mild electrophilic catalyst, facilitating the trans-addition of DMDS across the C4=C5 double bond. This locks the double bond into a stable vicinal bis(methylthio) ether. Under EI conditions, the bond between the two sulfur-bearing carbons (C4 and C5) becomes highly labile. Homolytic cleavage of this specific bond produces two massive, unambiguous diagnostic ions.

The Self-Validating Mathematical Constraint

Every reliable analytical protocol must be self-validating. In this workflow, the sum of the two primary diagnostic fragments must exactly equal the mass of the derivatized molecular ion.

  • Derivatized Mass: 156 Da (Original) + 94 Da (DMDS) = 250 Da .

  • Fragment A (Ester side, C1-C4): [CH₃OOC-CH₂-CH₂-CH(SCH₃)]⁺ = m/z 147 .

  • Fragment B (Alkyl side, C5-C8): [CH₃-CH₂-CH₂-CH(SCH₃)]⁺ = m/z 103 .

  • Validation: 147 + 103 = 250. If the double bond were at C3, the fragments would shift to m/z 133 and m/z 117. This mathematical constraint eliminates false positives[3].

Quantitative Spectral Data Summaries

Table 1: Key EI-MS Fragments of Underivatized Methyl (4E)-oct-4-enoate

m/zIon TypeFormula / OriginRelative Abundance
156 Molecular Ion[M]⁺•Low
125 α-Cleavage[M - OCH₃]⁺Moderate
124 Neutral Loss[M - CH₃OH]⁺•Moderate
127 Allylic Cleavage[M - CH₂CH₃]⁺ (Loss of C7-C8)Moderate
83 Allylic Cleavage[C₆H₁₁]⁺ (Loss of C1-C2-O)High
74 McLafferty Rearrangement[CH₂=C(OH)OCH₃]⁺• (via migration)High

Table 2: Diagnostic EI-MS Fragments of DMDS-Derivatized Methyl 4-octenoate

m/zFragment IdentityStructural AssignmentDiagnostic Role
250 Molecular Ion[M_DMDS]⁺•Confirms successful addition of 2 × -SCH₃
147 ω-Fragment (Ester side)[CH₃OOC-CH₂-CH₂-CH(SCH₃)]⁺Confirms C1-C4 chain length
103 α-Fragment (Alkyl side)[CH₃-CH₂-CH₂-CH(SCH₃)]⁺Confirms C5-C8 chain length

Step-by-Step Methodology: DMDS Derivatization Workflow

To execute the double-bond localization, follow this standardized protocol:

  • Solubilization: Dissolve ~1 mg of the FAME extract in 200 µL of a non-polar solvent (e.g., hexane) in a glass vial.

    • Causality: A non-polar solvent ensures complete miscibility of the lipid while preventing nucleophilic interference during the iodine-catalyzed reaction.

  • Derivatization Reaction: Add 100 µL of DMDS and 10 µL of a 6% (w/v) iodine solution (in diethyl ether). Seal the vial with a PTFE-lined cap and incubate at 40°C for 2 hours.

    • Causality: Iodine forms a transient iodonium intermediate at the C4=C5 double bond, which is subsequently opened by the nucleophilic attack of the thiolate species, ensuring complete trans-addition.

  • Reaction Quenching: Add 1 mL of a 5% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution and vortex vigorously.

    • Causality: Quenching is a critical system-protection step. Residual iodine can severely degrade the GC capillary column and cause unwanted secondary oxidations. Thiosulfate reduces reactive I₂ to inert I⁻, which safely partitions into the aqueous phase.

  • Liquid-Liquid Extraction: Allow the phases to separate. Extract the upper organic (hexane) layer, which contains the DMDS-derivatized FAME. Repeat the extraction with an additional 200 µL of hexane to maximize recovery.

  • GC-MS Analysis: Dry the combined organic phases over anhydrous sodium sulfate (to remove trace water) and inject 1 µL into the GC-MS operating in EI mode at 70 eV.

Workflow Step1 1. Solubilization (Hexane) Step2 2. Derivatization (DMDS + I₂) Step1->Step2 Step3 3. Quenching (Na₂S₂O₃) Step2->Step3 Step4 4. Extraction (Organic Phase) Step3->Step4 Step5 5. GC-MS (EI at 70 eV) Step4->Step5

Figure 2: Step-by-step workflow for the DMDS derivatization and GC-MS analysis of unsaturated FAMEs.

Conclusion

The mass spectrometry fragmentation of methyl (4E)-oct-4-enoate highlights the limitations of standard EI-MS for unsaturated lipids due to gas-phase double bond migration. By understanding the causality behind these artifacts and employing targeted DMDS derivatization, researchers can create a self-validating analytical loop. The resulting diagnostic fragments (m/z 147 and m/z 103) provide absolute, mathematically sound confirmation of the C4 double bond position, ensuring high-fidelity data for lipidomic and flavor profiling applications.

References

  • 4-Octenoic acid, methyl ester, (Z)- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Highly Sensitive Chemical Ionization Tandem Mass Spectrometry Method for the Identification of Unsaturated Fatty Acids Derivatized by Dimethyl Disulfide Source: ACS Publications / Journal of the American Society for Mass Spectrometry URL:[Link]

  • Determination of monounsaturated fatty acid double-bond position and geometry for microbial monocultures and complex consortia Source: FEMS Microbiology Ecology / Oxford Academic URL:[Link]

Sources

Exploratory

Whitepaper: The Natural Occurrence and Analytical Profiling of Methyl (4E)-oct-4-enoate in Biological Samples

Executive Summary Methyl (4E)-oct-4-enoate (C9H16O2, MW: 156.22 g/mol )[1] is a medium-chain, unsaturated volatile organic compound (VOC) that plays a disproportionately large role in the sensory profiles of various bota...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (4E)-oct-4-enoate (C9H16O2, MW: 156.22 g/mol )[1] is a medium-chain, unsaturated volatile organic compound (VOC) that plays a disproportionately large role in the sensory profiles of various botanical and agricultural matrices. Characterized by its distinct green, fruity, and waxy olfactory notes[2], this methyl ester is a critical biomarker in flavor chemistry, metabolomics, and agricultural quality control.

Unlike ubiquitous aliphatic esters (e.g., ethyl hexanoate), the presence of the (4E)-double bond in methyl (4E)-oct-4-enoate introduces unique stereochemical properties that influence both its volatility and its binding affinity to human olfactory receptors. This technical guide provides a comprehensive framework for understanding the biosynthetic origins of this compound, its distribution across biological samples, and the rigorous analytical methodologies required for its precise quantification.

Biosynthetic Origins and Metabolic Pathways

In plant systems, the biogenesis of volatile esters is a highly regulated process driven by the availability of acyl-CoA donors and alcohol acceptors. The synthesis of methyl (4E)-oct-4-enoate is a bipartite process requiring the convergence of lipid metabolism and cell wall remodeling pathways.

  • Acyl Donor Generation: The (4E)-oct-4-enoyl moiety is typically derived from the degradation of longer-chain polyunsaturated fatty acids (PUFAs), such as linoleic acid. This occurs via the Lipoxygenase (LOX) pathway or through successive rounds of peroxisomal β -oxidation, which cleave the carbon backbone to yield (4E)-oct-4-enoyl-CoA.

  • Alcohol Acceptor Generation: The methyl group is supplied by endogenous methanol. In fruit ripening, methanol is predominantly generated by the action of Pectin Methylesterase (PME), which demethylates cell wall pectins as the fruit softens.

  • Esterification: The final, rate-limiting step is catalyzed by Alcohol Acyltransferase (AAT), which couples the acyl-CoA to methanol, releasing free Coenzyme A and the volatile ester.

Biosynthesis FA Fatty Acid Precursors (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) & β-Oxidation Pathways FA->LOX Enzymatic Cleavage AcylCoA (4E)-oct-4-enoyl-CoA (Acyl Donor) LOX->AcylCoA Chain Shortening AAT Alcohol Acyltransferase (AAT) AcylCoA->AAT Pectin Cell Wall Pectin PME Pectin Methylesterase (PME) Pectin->PME Demethylation MeOH Methanol (Alcohol Acceptor) PME->MeOH Release MeOH->AAT Product Methyl (4E)-oct-4-enoate (Target VOC) AAT->Product Esterification

Biosynthetic pathway of Methyl (4E)-oct-4-enoate in plant biological systems.

Natural Occurrence and Quantitative Distribution

Methyl (4E)-oct-4-enoate is not ubiquitous; its presence is a specific marker of certain metabolic states, such as fruit ripening or specific floral emissions. It has been robustly identified in several distinct biological matrices:

  • Tropical Fruits: In pineapple (Ananas comosus), it acts as a key aroma compound underpinning the sweet, tropical sensory quality traits sought after in commercial cultivars[3]. It is found in both the pulp and the core, though concentrations vary during the ripening phases[4].

  • Botanical Oils: Cold-pressed rosehip (Rosa canina) seed oil contains quantifiable amounts of this ester, where it imparts a characteristic "green and waxy" aroma profile[2].

  • Floral Scents: It is a documented component of the floral scent bouquets in specific plant families, notably Cucurbitaceae and Orchidaceae, where it serves as a pollinator attractant[5].

  • Hops: Detected in Humulus lupulus, contributing to the complex volatile matrix of brewing hops[1].

Table 1: Occurrence and Sensory Profile across Biological Matrices
Biological SourceSample MatrixSensory DescriptorAnalytical Detection Method
Pineapple (A. comosus)Fruit Pulp / CoreTropical, sweet, fruityHS-SPME-GC-MS[3],[4]
Rosehip (R. canina)Cold-Pressed Seed OilGreen, fruity, waxyGC-MS (Kovats RI: 1125)[2],
Hops (H. lupulus)Flower / ConeHerbal, greenDatabase Occurrence[1]
Orchids (Orchidaceae)Floral VolatilesFloral, sweetHeadspace trapping[5]

Methodological Framework: Extraction and Quantification

To accurately quantify methyl (4E)-oct-4-enoate, researchers must overcome two primary challenges: volatility loss and enzymatic artifact generation . Traditional solvent extraction (e.g., using MTBE) can mask low-molecular-weight esters beneath the solvent delay peak and may fail to capture the true headspace profile[6].

Therefore, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The following protocol is designed as a self-validating system, ensuring that every step includes internal checks for accuracy.

Rationale Behind Experimental Choices
  • Cryogenic Homogenization: Plant tissues contain endogenous esterases and lipoxygenases. Grinding samples at room temperature initiates rapid enzymatic degradation or artificial generation of volatiles. Liquid nitrogen quenching halts all enzymatic activity, preserving the in vivo volatile snapshot.

  • Fiber Selection (DVB/CAR/PDMS): A Divinylbenzene/Carboxen/Polydimethylsiloxane fiber is chosen due to its bipolar nature. The PDMS layer captures the non-polar aliphatic chain, while the Carboxen core traps the highly volatile, slightly polar ester moiety.

  • Mild Extraction Temperature (40°C): Esters are highly volatile. Heating the sample above 60°C causes competitive displacement—where heavier, less volatile compounds (like sesquiterpenes) knock the esters off the fiber—and risks thermal isomerization of the (4E) double bond.

  • Internal Standard (Methyl Decanoate): Methyl decanoate is a homologous straight-chain ester that behaves identically to methyl 4-octenoate during SPME partitioning but is rarely found at high concentrations in the target matrices, making it a perfect internal standard for calculating relative recovery[6].

Step-by-Step HS-SPME-GC-MS Protocol
  • Sample Preparation: Flash-freeze 5.0 g of biological sample (e.g., pineapple pulp) in liquid nitrogen. Mill to a fine powder using a cryogenic grinder.

  • Matrix Stabilization: Transfer 2.0 g of the frozen powder into a 20 mL amber headspace vial containing 2.0 mL of saturated NaCl solution (to drive volatiles into the headspace via the "salting-out" effect).

  • Internal Standard Addition: Spike the mixture with 10 µL of Methyl decanoate (10 mg/L in methanol) as an internal standard. Seal the vial with a PTFE/silicone septum.

  • Equilibration & Extraction: Incubate the vial at 40°C for 15 minutes to equilibrate. Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C with continuous agitation (250 rpm).

  • Desorption: Retract the fiber and immediately inject it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

  • GC Separation: Utilize an Rtx-5MS (or equivalent 5% diphenyl/95% dimethyl polysiloxane) capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 2 min) ramp at 4°C/min to 250°C hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35–350.

Workflow Sample Biological Sample (e.g., Pineapple Pulp) Cryo Cryogenic Milling (Liquid N2) Sample->Cryo Quench Enzymes IS Addition of Internal Standard (Methyl Decanoate) Cryo->IS Homogenization SPME HS-SPME Extraction (DVB/CAR/PDMS, 40°C) IS->SPME Volatilization GCMS GC-MS Analysis (EI, 70 eV) SPME->GCMS Thermal Desorption Data Data Processing (RI & Spectral Matching) GCMS->Data Peak Integration

Step-by-step HS-SPME-GC-MS analytical workflow for volatile ester quantification.

Data Interpretation and Quality Control

Identification must be validated using a dual-confirmation approach:

  • Spectral Matching: Compare the EI mass spectrum against the NIST/Wiley libraries. The characteristic McLafferty rearrangement base peak for methyl esters is m/z 74.

  • Retention Index (RI): Calculate the Kovats Retention Index using a C8-C20 n-alkane standard series. The experimental RI for methyl (4E)-oct-4-enoate on a standard 5% phenyl column should closely align with the literature value of 1125 [2].

Conclusion

Methyl (4E)-oct-4-enoate is a high-value volatile biomarker that bridges the gap between plant lipid metabolism and sensory perception. Its extraction and quantification demand rigorous control over enzymatic artifacts and thermal degradation. By employing cryogenic stabilization and optimized HS-SPME-GC-MS protocols, researchers can accurately map the distribution of this ester. Moving forward, understanding the precise flux of the LOX and AAT pathways that generate this compound will be vital for agricultural breeding programs aiming to enhance the sensory quality of tropical fruits, as well as for synthetic biology initiatives focused on bioengineering natural flavor additives.

References

  • National Center for Biotechnology Information. "Methyl oct-4-enoate; CID 519407" PubChem Database.[Link]

  • Knudsen, J. T., et al. "Diversity and Distribution of Floral Scent" Botanical Review.[Link]

  • Steingass, C. B., et al. "Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits" Frontiers in Plant Science.[Link]

  • Zheng, L., et al. "Characteristic Aroma Compounds from Different Pineapple Parts" Molecules.[Link]

  • Aydeniz, B., et al. "Comprehensive characterization of physicochemical, thermal, compositional, and sensory properties of cold-pressed rosehip seed oil" Grasas y Aceites.[Link]

  • Ema, K., et al. "Biosynthesis of volatile terpenes that accumulate in the secretory cavities of young leaves of Japanese pepper (Zanthoxylum piperitum)" Plant Physiology and Biochemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathways and Protocols for Methyl (4E)-oct-4-enoate

Introduction & Chemical Significance Methyl (4E)-oct-4-enoate is a highly valuable γ,δ -unsaturated ester utilized as a critical intermediate in the synthesis of complex pheromones, flavor compounds, and active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

Methyl (4E)-oct-4-enoate is a highly valuable γ,δ -unsaturated ester utilized as a critical intermediate in the synthesis of complex pheromones, flavor compounds, and active pharmaceutical ingredients (APIs). The strategic placement of the (E)-alkene at the C4 position presents a specific synthetic challenge: ensuring high stereoselectivity (E > Z) while avoiding double-bond migration.

This application note details two field-proven, self-validating synthetic pathways: Ruthenium-Catalyzed Olefin Cross-Metathesis and the Johnson-Claisen Rearrangement . Both methods provide robust, scalable routes to the target molecule, but they operate on fundamentally different mechanistic principles.

SynthesisPathways A Methyl 4-pentenoate + 1-Pentene B Cross-Metathesis (Grubbs II Catalyst) A->B E Methyl (4E)-oct-4-enoate (Target Molecule) B->E Thermodynamic Control C 1-Hexen-3-ol + Trimethyl orthoacetate D Johnson-Claisen Rearrangement (Acid Catalysis, Heat) C->D D->E Stereoselective [3,3]-Shift

Caption: Logical flow of the two primary synthesis pathways for methyl (4E)-oct-4-enoate.

Pathway 1: Ruthenium-Catalyzed Olefin Cross-Metathesis

Mechanistic Causality & Selectivity

Olefin cross-metathesis (CM) offers a highly atom-economical route to methyl (4E)-oct-4-enoate by coupling methyl 4-pentenoate and 1-pentene. According to the general model for selectivity in olefin cross-metathesis developed by Grubbs and colleagues, both terminal olefins are classified as "Type I" olefins. This classification indicates that they undergo rapid homodimerization, but their homodimers remain active and readily undergo secondary metathesis events [1].

To drive the reaction toward the heterodimer and maximize the (E)-isomer yield, the Grubbs Second Generation (Grubbs II) catalyst is employed. The strongly electron-donating N-heterocyclic carbene (NHC) ligand in Grubbs II provides superior thermodynamic control compared to early-generation catalysts. This allows the initially formed kinetic (Z)-isomers to re-enter the catalytic cycle, equilibrating to the sterically less encumbered and thermodynamically stable (E)-isomer [1].

Experimental Protocol

Self-Validating Note: The use of excess 1-pentene (a volatile liquid) statistically favors the cross-product over the methyl 4-pentenoate homodimer and can be easily removed during workup.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl 4-pentenoate (1.0 equiv, 10.0 mmol) and 1-pentene (3.0 equiv, 30.0 mmol) in anhydrous, freeze-pump-thaw degassed dichloromethane (DCM, 50 mL to achieve 0.2 M).

  • Catalyst Addition: Add Grubbs II catalyst (0.05 equiv, 5 mol%) in one single portion. The solution will immediately transition to a deep red-brown color.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours. Monitor the conversion via GC-MS.

  • Quenching: Cool the reaction to room temperature. Add ethyl vinyl ether (0.5 mL) to quench the active ruthenium carbene species, forming an inactive Fischer carbene. Stir for 30 minutes.

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to isolate methyl (4E)-oct-4-enoate.

WorkflowCM S1 1. Degas Solvents & Substrates S2 2. Add Grubbs II (1-5 mol%) S1->S2 S3 3. Reflux (CH2Cl2) Monitor by GC/MS S2->S3 S4 4. Quench with Ethyl Vinyl Ether S3->S4 S5 5. Flash Column Chromatography S4->S5

Caption: Step-by-step experimental workflow for the Ruthenium-catalyzed cross-metathesis protocol.

Pathway 2: Johnson-Claisen Rearrangement

Mechanistic Causality & Selectivity

The Johnson-Claisen rearrangement is an elegant, highly stereoselective [3,3]-sigmatropic shift that transforms an allylic alcohol into a γ,δ -unsaturated ester [2]. Reacting 1-hexen-3-ol with trimethyl orthoacetate under mildly acidic conditions generates a mixed ketene acetal intermediate in situ [3].

The causality behind the strict (E)-selectivity lies in the highly ordered, chair-like transition state of the rearrangement. The bulky propyl group of the 1-hexen-3-ol moiety preferentially adopts an equatorial position in the transition state to minimize 1,3-diaxial steric interactions. Upon concerted C–C bond formation and C–O bond cleavage, this equatorial preference translates exclusively into the (E)-geometry of the newly formed C4=C5 double bond [4].

Experimental Protocol

Self-Validating Note: Continuous removal of methanol is critical. If methanol is not removed, the equilibrium stalls, preventing the formation of the necessary ketene acetal intermediate.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1-hexen-3-ol (1.0 equiv, 10.0 mmol) and trimethyl orthoacetate (5.0 equiv, 50.0 mmol).

  • Catalysis: Add a catalytic amount of propionic acid (0.1 equiv, 1.0 mmol). Weak acids like propionic acid facilitate the alcohol exchange without inducing unwanted dehydration of the allylic alcohol[2].

  • Heating: Heat the mixture to 110 °C. The Dean-Stark trap will continuously collect the methanol byproduct, driving the equilibrium toward the ketene acetal intermediate.

  • Rearrangement: Maintain heating for 12–16 hours until TLC (10% EtOAc/Hexanes) indicates the complete consumption of the allylic alcohol.

  • Workup & Purification: Cool the mixture to room temperature, dilute with diethyl ether (50 mL), and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the acid. Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via vacuum distillation or silica gel chromatography to yield pure methyl (4E)-oct-4-enoate.

Data Presentation: Comparative Analysis

To assist drug development professionals in selecting the appropriate pathway for scale-up, the following table summarizes the quantitative and operational metrics of both methods:

MetricPathway 1: Cross-MetathesisPathway 2: Johnson-Claisen
Starting Materials Methyl 4-pentenoate + 1-Pentene1-Hexen-3-ol + Trimethyl orthoacetate
Typical Yield 65% – 75%80% – 90%
Stereoselectivity (E:Z) ~ 4:1 to 6:1 (Thermodynamic)> 95:5 (Transition-State Controlled)
Reaction Temperature 40 °C (Mild)110 °C (Harsh)
Catalyst Cost High (Ruthenium-based)Very Low (Propionic Acid)
Byproducts Ethylene gas, HomodimersMethanol
Best Suited For Late-stage functionalization, Library synthesisLarge-scale, early-stage intermediate synthesis

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. URL:[Link]

  • Wikipedia Contributors. (n.d.). Claisen rearrangement. Wikipedia. URL: [Link]

  • SynArchive. (n.d.). Johnson-Claisen Rearrangement. SynArchive. URL:[Link]

Application

Application Note: Stereoselective Synthesis of Methyl (4E)-oct-4-enoate as a Key Intermediate for Medium-Chain Pheromones

Introduction & Chemical Biology In the field of integrated pest management (IPM), synthetic sex pheromones are indispensable for population monitoring and mating disruption. While the majority of mealybug (Pseudococcidae...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Biology

In the field of integrated pest management (IPM), synthetic sex pheromones are indispensable for population monitoring and mating disruption. While the majority of mealybug (Pseudococcidae) pheromones are monoterpenoid in nature, recent discoveries have identified irregular, non-terpene medium-chain fatty acid (MCFA) esters. A primary example is the azalea mealybug (Crisicoccus azaleae), whose sex pheromone consists of a blend including isopropyl (E)-7-methyl-4-octenoate and ethyl (E)-7-methyl-4-nonenoate [1].

Methyl (4E)-oct-4-enoate serves as the fundamental structural homologue and a highly versatile intermediate for synthesizing this class of Δ4 trans-alkenoate pheromones. Establishing the (E)-geometry at the C4 position is synthetically challenging; traditional Wittig olefinations often yield inseparable E/Z mixtures, and cross-metathesis can suffer from catalyst poisoning or homodimerization. This application note details a self-validating, highly stereoselective protocol utilizing the Johnson-Claisen rearrangement to produce methyl (4E)-oct-4-enoate, which can subsequently be transesterified or modified to yield specific pheromone targets.

Mechanistic Insights: The Johnson-Claisen Advantage

The synthesis of methyl (4E)-oct-4-enoate is achieved via a [3,3]-sigmatropic rearrangement of an allylic alcohol (1-hexen-3-ol) with trimethyl orthoacetate [2].

Causality of Experimental Choice: When the mixed ketene acetal intermediate forms under weakly acidic conditions, it undergoes rearrangement through a highly ordered, six-membered chair-like transition state. The propyl group of the allylic alcohol strongly prefers the equatorial position to minimize 1,3-diaxial interactions. This thermodynamic preference directly translates into an overwhelming stereochemical bias, yielding the (E)-alkene in >95% selectivity.

Furthermore, this pathway is highly modular. By simply substituting the starting material with 5-methyl-1-hexen-3-ol, the exact carbon skeleton of the C. azaleae pheromone (methyl (E)-7-methyl-4-octenoate) is generated, proving the immense utility of this intermediate workflow in drug and agrochemical development.

Data Presentation: Comparison of Synthetic Routes

To justify the selection of the Johnson-Claisen rearrangement over alternative olefination strategies, we summarize the reaction metrics for synthesizing (4E)-alkenoates in Table 1.

Table 1: Evaluation of Synthetic Routes to Methyl (4E)-oct-4-enoate

Synthetic RouteKey Reagents(E):(Z) SelectivityYieldOperational Advantages / Limitations
Johnson-Claisen Rearrangement 1-hexen-3-ol, Trimethyl orthoacetate, Propionic acid> 95:5 85-90% Highly scalable, cheap reagents; requires high heat (130 °C).
Cross-Metathesis Methyl 4-pentenoate, 1-pentene, Grubbs II Catalyst85:1560-70%Mild conditions; expensive catalyst, ethylene gas byproduct.
Wittig Olefination Hexanal, Phosphonium ylide40:6050-65%Poor stereocontrol; requires tedious chromatographic separation.
Julia-Kocienski Olefination PT-sulfone, Hexanal, KHMDS90:1075%Good (E)-selectivity; requires cryogenic temperatures (-78 °C).

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Methyl (4E)-oct-4-enoate

This protocol utilizes a continuous distillation setup to drive the equilibrium of the ketene acetal formation by removing methanol.

Materials:

  • 1-Hexen-3-ol (1.0 equiv, 100 mmol)

  • Trimethyl orthoacetate (5.0 equiv, 500 mmol)

  • Propionic acid (0.05 equiv, 5 mmol)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a short-path distillation head (or Dean-Stark apparatus) to collect evolved methanol.

  • Reaction Initiation: Combine 1-hexen-3-ol (10.0 g, 100 mmol) and trimethyl orthoacetate (60.1 g, 500 mmol) in the flask. Add propionic acid (0.37 g, 5 mmol) as the acid catalyst.

  • Thermal Rearrangement: Heat the mixture to 130–140 °C using an oil bath.

  • Self-Validation Step: Monitor the distillation head. The continuous evolution and collection of methanol (b.p. 65 °C) indicates active ketene acetal formation. The reaction is deemed complete when methanol ceases to distill (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature. Remove the excess trimethyl orthoacetate via vacuum distillation (b.p. 107 °C at atmospheric pressure, lower under vacuum).

  • Purification & Validation: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 95:5). Validate the stereochemistry via 1 H NMR; the (E)-geometry is confirmed by the large trans-diaxial coupling constant ( J≈15.2 Hz) of the vinylic protons at δ 5.4–5.5 ppm.

Protocol 2: Downstream Transesterification to Isopropyl (4E)-oct-4-enoate

To convert the intermediate into a highly active mealybug pheromone analog, a mild Titanium-catalyzed transesterification is employed.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl (4E)-oct-4-enoate (5.0 g, 32 mmol) in anhydrous isopropanol (50 mL).

  • Catalysis: Add Titanium(IV) isopropoxide (Ti(OiPr) 4​ ) (0.91 g, 3.2 mmol, 10 mol%).

  • Reflux: Heat the mixture to reflux (82 °C) for 12 hours under an inert argon atmosphere.

  • Quenching: Cool to room temperature and quench with 1M aqueous HCl (20 mL) to hydrolyze the titanium catalyst. Extract with diethyl ether (3 x 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the target isopropyl ester.

Synthetic Workflow Visualization

PheromoneSynthesis A 1-Hexen-3-ol + Trimethyl Orthoacetate (Starting Materials) B Johnson-Claisen Rearrangement (Propionic acid cat., 140°C) A->B C Chair-like Transition State (Equatorial Propyl Group) B->C D Methyl (4E)-oct-4-enoate (>95% E-isomer) C->D E Transesterification (Ti(OiPr)4, Isopropanol) D->E F Isopropyl (4E)-oct-4-enoate (Mealybug Pheromone Analog) E->F

Workflow for the stereoselective synthesis of (4E)-oct-4-enoate pheromone analogs.

References

  • Tabata, J., & Yasui, H. (2022). Sex Pheromone of the Azalea Mealybug With a Non-Terpene Structure. Journal of Chemical Ecology, 48, 794–801. URL:[Link]

  • Johnson, W. S., Werthemann, L., Bartlett, W. R., Brocksom, T. J., Li, T.-T., Faulkner, D. J., & Petersen, M. R. (1970). Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene. Journal of the American Chemical Society, 92(3), 741–743. URL:[Link]

Method

gas chromatography (GC-MS) methods for methyl (4E)-oct-4-enoate analysis

Application Note: Advanced GC-MS Methodologies for the Isomeric Resolution and Quantitation of Methyl (4E)-oct-4-enoate Executive Summary The accurate identification and quantitation of methyl (4E)-oct-4-enoate—a medium-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced GC-MS Methodologies for the Isomeric Resolution and Quantitation of Methyl (4E)-oct-4-enoate

Executive Summary

The accurate identification and quantitation of methyl (4E)-oct-4-enoate—a medium-chain unsaturated fatty acid methyl ester (FAME) critical to the volatile profiling of tropical fruits, hop essential oils, and insect pheromones—presents a unique analytical challenge[1][2][3]. The primary difficulty lies in chromatographically resolving the (4E) trans isomer from its (4Z) cis counterpart and other positional isomers[4]. This application note provides a self-validating, causality-driven GC-MS protocol leveraging highly polar stationary phases to achieve baseline resolution, ensuring high-fidelity data for drug development and natural product research.

Scientific Rationale: The Isomeric Challenge

Methyl (4E)-oct-4-enoate ( C9​H16​O2​ , MW: 156.22 g/mol ) and its geometric isomers possess nearly identical boiling points and electron ionization (EI) mass spectra[4][5]. When analyzed using standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane), these isomers co-elute because their separation relies predominantly on dispersive (van der Waals) forces, which do not sufficiently differentiate the subtle structural variations between cis and trans configurations[6].

Causality of Column Selection: To achieve baseline separation, the chromatographic mechanism must exploit the slight differences in the spatial arrangement and dipole moments of the U-shaped (cis/Z) versus linear (trans/E) isomers[4]. Highly polar stationary phases, particularly those containing biscyanopropyl functional groups (e.g., DB-225MS, SP-2560) or ionic liquids (e.g., SLB-IL111), are mandatory[4][6]. These phases engage in strong dipole-dipole interactions. The linear (4E)-isomer typically interacts differently with the cyano-groups compared to the sterically hindered (4Z)-isomer, altering their partitioning coefficients and enabling baseline resolution ( Rs​≥1.5 )[6].

Analytical Workflow

The following workflow illustrates the critical path from sample introduction to isomeric deconvolution.

G Sample Sample Prep (HS-SPME / Derivatization) Injection GC Injection (Splitless, 250°C) Sample->Injection Volatile Transfer Separation Capillary Separation (Cyanopropyl / IL Column) Injection->Separation Vaporization Detection MS Detection (EI, 70 eV, SIM/Scan) Separation->Detection Elution (Rs > 1.5) Analysis Data Processing (E/Z Isomer Deconvolution) Detection->Analysis Spectral Data

Figure 1: GC-MS workflow for extraction, separation, and identification of methyl octenoate isomers.

Validated Methodologies & Protocols

Sample Preparation

Depending on the matrix, methyl (4E)-oct-4-enoate is either extracted as a pre-existing volatile or synthesized via derivatization from its free fatty acid form[4].

  • For Volatile Matrices (e.g., Fruit Pulp, Essential Oils): Headspace Solid-Phase Microextraction (HS-SPME) is prioritized to prevent non-volatile matrix contamination of the polar GC column[2][5].

    • Transfer 2.0 g of homogenized sample into a 10 mL headspace vial containing 1.0 mL of saturated NaCl solution (to drive volatiles into the headspace).

    • Add 10 µL of an internal standard (e.g., octadecane or a deuterated FAME)[5].

    • Equilibrate the vial at 40°C for 15 minutes.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C[5].

  • For Free Fatty Acid Matrices: Free octenoic acid is highly polar and will cause severe peak tailing[4]. It must be converted to a FAME using acid-catalyzed esterification (e.g., 14% BF3​ in methanol) prior to liquid injection[4].

GC-MS Instrumental Method

This protocol utilizes a medium/high polarity cyanopropyl column to balance resolution power with analysis time[6].

Step-by-Step GC-MS Setup:

  • Inlet Configuration: Install a deactivated, low-volume single taper liner. Set the injector to 250°C[5]. If using SPME, desorb the fiber in splitless mode for 2.0 minutes. For liquid FAME extracts, inject 1.0 µL with a split ratio of 10:1 to 50:1 depending on concentration.

  • Column Installation: Install a 30 m × 0.25 mm × 0.25 µm (50%-cyanopropylphenyl)-methylpolysiloxane column (e.g., DB-225MS) or an ionic liquid column (e.g., SLB-IL111)[6].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.0 mL/min[1][5].

  • Oven Temperature Gradient (Critical for Isomer Separation):

    • Initial: 40°C, hold for 2 min.

    • Ramp 1: 3°C/min to 120°C[5]. (A slow initial ramp maximizes dipole interactions during the critical elution window of medium-chain FAMEs).

    • Ramp 2: 5°C/min to 200°C, hold for 5 min[5].

  • MS Parameters: Transfer line at 230°C, Ion source at 230°C, Quadrupole at 150°C. Operate in Electron Ionization (EI) mode at 70 eV[6]. Set the scan range from m/z 35 to 350[5].

Data Interpretation & Quantitative Metrics

GC-MS Acquisition Parameters Summary

To ensure reproducibility, verify the instrument against the parameters summarized in Table 1.

ParameterSpecificationRationale
Stationary Phase DB-225MS or SLB-IL111Required for dipole-dipole resolution of E/Z isomers[4][6].
Injection Mode SPME (Splitless) / Liquid (Split)Maximizes sensitivity for volatiles; prevents column overload for liquids[5][6].
Carrier Gas Flow 1.0 mL/min (Constant Flow)Maintains optimal linear velocity across the temperature gradient[1][5].
MS Ionization EI, 70 eVStandardized energy for reproducible fragmentation libraries (NIST)[5][6].
Mechanistic Interpretation of EI-MS Spectra

While the E and Z isomers are resolved chromatographically, their mass spectra are nearly identical. Table 2 outlines the diagnostic ions.

m/zIon TypeRelative AbundanceMechanistic Origin
156 [M]+ LowIntact molecular ion of methyl octenoate ( C9​H16​O2​ )[5].
125 [M−OCH3​]+ HighLoss of the methoxy radical, typical of methyl esters.
96 [C7​H12​]+ HighAlkyl chain cleavage.
55 [C4​H7​]+ Base PeakHydrocarbon fragment from the alkene tail.

Analytical Insight: In saturated FAMEs, the McLafferty rearrangement ion (m/z 74) is typically the base peak. However, in methyl (4E)-oct-4-enoate, the presence of the double bond at the Δ4 position restricts the conformational flexibility of the alkyl chain. This sterically hinders the formation of the six-membered cyclic transition state required for γ -hydrogen abstraction. Consequently, the m/z 74 peak is significantly diminished, serving as a structural diagnostic tool to differentiate 4-enoates from saturated or terminally unsaturated FAMEs.

System Suitability & Self-Validation

To ensure the protocol is functioning as a self-validating system, the following criteria must be met prior to sample analysis:

  • Isomeric Resolution ( Rs​ ): Inject a mixed standard of methyl (4E)-oct-4-enoate and methyl (4Z)-oct-4-enoate. The chromatographic resolution ( Rs​ ) between the two peaks must be ≥1.5 . If Rs​<1.5 , decrease the initial temperature ramp rate from 3°C/min to 2°C/min.

  • Peak Asymmetry ( As​ ): The asymmetry factor for the analyte peak should be between 0.9 and 1.2. Severe tailing ( As​>1.5 ) indicates active sites in the inlet (requiring liner replacement) or incomplete derivatization of free octenoic acid[4].

  • Signal-to-Noise (S/N): For quantitation in SIM mode (monitoring m/z 125 and 96), the Limit of Quantitation (LOQ) must demonstrate an S/N ≥10 [6].

References

  • Direct Thermal Desorption−Gas Chromatography and Gas Chromatography−Mass Spectrometry Profiling of Hop (Humulus lupulus L.) Essential Oils in Support of Varietal Characterization, ACS Publications,[Link]

  • Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits, Department of Agriculture and Fisheries (Queensland),[Link]

  • The EI MS spectra of the natural pheromone and alcohol, ResearchGate,[Link]

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS, MDPI,[Link]

  • Characteristic Aroma Compounds from Different Pineapple Parts, MDPI,[Link]

  • 4-Octenoic acid, methyl ester, (Z)-, NIST Chemistry WebBook,[Link]

Sources

Application

Application Notes and Protocols for the Epoxidation of Methyl (4E)-oct-4-enoate

Introduction: The Significance of Epoxides in Modern Chemistry Epoxides, or oxiranes, are highly valuable three-membered cyclic ether functional groups that serve as versatile synthetic intermediates in organic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Epoxides in Modern Chemistry

Epoxides, or oxiranes, are highly valuable three-membered cyclic ether functional groups that serve as versatile synthetic intermediates in organic chemistry. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, providing a powerful pathway for the stereocontrolled introduction of vicinal difunctionality. This reactivity profile makes epoxides indispensable building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and polymers. The target molecule, methyl (4E)-oct-4-enoate, is an unsaturated fatty acid methyl ester (FAME) with a non-functionalized internal trans-double bond. Its selective epoxidation to methyl 4,5-epoxyoctanoate is a key transformation for accessing various value-added derivatives.

This comprehensive guide provides detailed protocols and technical insights into several robust methods for the epoxidation of methyl (4E)-oct-4-enoate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical execution, and safety considerations for each method.

Method 1: Prilezhaev Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, is a classic and reliable method for the epoxidation of alkenes using a peroxy acid.[1] meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability, relative stability, and good solubility in many organic solvents.[1]

Causality and Mechanistic Insight

The reaction proceeds via a concerted "butterfly" mechanism where the peroxy acid transfers an oxygen atom to the alkene in a single stereospecific step.[2][3] The π-bond of the alkene acts as the nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. This concerted process ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[2] For methyl (4E)-oct-4-enoate, this means the resulting epoxide will have a trans configuration. The reaction is generally faster for more electron-rich alkenes.

Prilezhaev Reaction Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products alkene Methyl (4E)-oct-4-enoate ts Butterfly Transition State alkene->ts Nucleophilic attack mcpba m-CPBA mcpba->ts Oxygen transfer epoxide trans-Methyl 4,5-epoxyoctanoate ts->epoxide mcba m-Chlorobenzoic Acid ts->mcba

Caption: The concerted "butterfly" mechanism of the Prilezhaev epoxidation.

Detailed Experimental Protocol

Materials:

  • Methyl (4E)-oct-4-enoate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium sulfite (Na2SO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Safety Precautions:

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[4] It should be stored at refrigerated temperatures (2-8 °C) and handled with care.[4][5][6]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[7]

  • Perform the reaction in a well-ventilated chemical fume hood.[4]

  • The work-up procedure involves quenching excess peroxide, which can be exothermic. Add quenching solutions slowly.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl (4E)-oct-4-enoate (1.0 eq) in anhydrous dichloromethane (CH2Cl2) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add solid m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 5-10 minutes. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Reaction Progression: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure trans-methyl 4,5-epoxyoctanoate.[9]

Method 2: In Situ Epoxidation with Peroxyformic or Peroxyacetic Acid

This method provides a cost-effective and convenient alternative to using pre-isolated peroxy acids. The active oxidizing agent, either peroxyformic or peroxyacetic acid, is generated in situ from the reaction of hydrogen peroxide (H2O2) with formic acid or acetic acid, respectively.[10] This approach is commonly used in the industrial production of epoxidized vegetable oils.[10]

Causality and Mechanistic Insight

The reaction proceeds in two main stages. First, the carboxylic acid reacts with hydrogen peroxide to form the corresponding peroxy acid. This step is often catalyzed by a strong mineral acid like sulfuric acid.[11] The peroxy acid then epoxidizes the alkene via the Prilezhaev mechanism as described previously. The rate of peroxy acid formation can be the rate-determining step.[1] It is crucial to control the reaction temperature, as the epoxidation is exothermic, and excess acid can lead to unwanted ring-opening of the newly formed epoxide to form diols or other byproducts.[12]

InSitu_Epoxidation_Workflow cluster_0 Step 1: In Situ Peroxy Acid Formation cluster_1 Step 2: Epoxidation H2O2 H₂O₂ PeroxyAcid Peroxy Acid H2O2->PeroxyAcid RCOOH Formic or Acetic Acid RCOOH->PeroxyAcid H2SO4 H₂SO₄ (catalyst) H2SO4->PeroxyAcid catalyzes Alkene Methyl (4E)-oct-4-enoate PeroxyAcid->Alkene Prilezhaev Reaction Epoxide trans-Methyl 4,5-epoxyoctanoate Alkene->Epoxide

Caption: Workflow for the in situ generation of peroxy acid and subsequent epoxidation.

Detailed Experimental Protocol

Materials:

  • Methyl (4E)-oct-4-enoate

  • Hydrogen peroxide (30-35% aqueous solution)

  • Formic acid (85-98%) or glacial acetic acid

  • Sulfuric acid (optional, catalyst)

  • Hexane or Toluene (optional, solvent)

  • Sodium bicarbonate (NaHCO3) solution (4%)

  • Sodium chloride (NaCl) solution (1%)

  • Anhydrous sodium sulfate (Na2SO4)

Safety Precautions:

  • Hydrogen peroxide is a strong oxidant. Concentrated solutions can cause severe burns.

  • Formic acid and acetic acid are corrosive.

  • The reaction is exothermic and can lead to thermal runaway if not properly controlled.[12] Slow, controlled addition of reagents and efficient cooling are critical.

  • Always perform the reaction in a well-ventilated fume hood with appropriate PPE.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, charge the methyl (4E)-oct-4-enoate (1.0 eq) and formic acid (0.5-1.0 eq).

  • Catalyst Addition (Optional): If using a catalyst, a small amount of sulfuric acid (e.g., 1 wt%) can be added to the mixture.[11]

  • Cooling and H2O2 Addition: Cool the mixture to 10-15 °C. Slowly add the hydrogen peroxide (1.5-4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20-25 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically 50-70 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or by measuring the iodine value of withdrawn samples.[1]

  • Work-up: After completion, cool the reaction mixture and transfer it to a separatory funnel. Wash with a 1% sodium chloride solution to remove the majority of the acid and unreacted hydrogen peroxide.[1]

  • Neutralization: Carefully wash the organic layer with a 4% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[1]

  • Final Wash and Drying: Wash with 1% sodium chloride solution until neutral, then dry the organic phase over anhydrous sodium sulfate.[13]

  • Solvent Removal: Filter off the drying agent and remove the solvent (if any) and any volatile residues under reduced pressure to yield the epoxidized product. Further purification by column chromatography may be performed if necessary.

Method 3: Catalytic Asymmetric Epoxidation (Jacobsen-Katsuki Epoxidation)

For applications requiring enantiomerically enriched epoxides, such as in pharmaceutical synthesis, asymmetric epoxidation is the method of choice. The Jacobsen-Katsuki epoxidation is a powerful tool for the enantioselective epoxidation of unfunctionalized alkenes, including cis and trans isomers.[14][15]

Causality and Mechanistic Insight

This reaction utilizes a chiral manganese(III)-salen complex as a catalyst.[14][16] The catalyst is oxidized by a terminal oxidant (e.g., sodium hypochlorite (NaOCl) or m-CPBA) to a high-valent manganese(V)-oxo species, which is the active epoxidizing agent.[16] The chiral salen ligand creates a dissymmetric environment around the manganese center, which directs the oxygen atom transfer to one of the two enantiotopic faces of the alkene.[17] The exact mechanism is complex and may involve concerted, radical, or metalla-oxetane pathways depending on the substrate.[4][16]

It is important to distinguish this method from the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols but is not suitable for unfunctionalized alkenes like methyl (4E)-oct-4-enoate due to the lack of a directing hydroxyl group.[18] The Jacobsen epoxidation is the complementary method for such substrates.[14] While cis-disubstituted alkenes are generally excellent substrates, trans-alkenes can be more challenging, sometimes yielding lower enantioselectivities.[16]

Jacobsen_Epoxidation_Cycle MnIII Mn(III)-Salen (Catalyst) MnV Active Mn(V)=O Species MnIII->MnV Oxidation Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->MnV MnV->MnIII Regeneration Epoxide Enantioenriched Epoxide MnV->Epoxide Oxygen Atom Transfer Alkene Methyl (4E)-oct-4-enoate Alkene->MnV Epoxide->MnIII

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Detailed Experimental Protocol

Materials:

  • Methyl (4E)-oct-4-enoate

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Commercial bleach (sodium hypochlorite, NaOCl solution) or Oxone®

  • Dichloromethane (CH2Cl2)

  • Phosphate buffer solution (e.g., 0.05 M Na2HPO4, pH adjusted to ~11.3)

  • 4-Phenylpyridine N-oxide (optional co-catalyst)

  • Anhydrous magnesium sulfate (MgSO4)

Safety Precautions:

  • Handle bleach and Oxone® with care as they are strong oxidants. Avoid contact with skin and eyes.[7][15]

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a fume hood.

  • The manganese catalyst, while used in small amounts, should be handled with standard laboratory precautions for metal complexes.

Procedure:

  • Reaction Setup: To a solution of methyl (4E)-oct-4-enoate (1.0 eq) in dichloromethane (e.g., 0.5 M) in an Erlenmeyer flask, add the chiral Jacobsen's catalyst (typically 2-10 mol%). If used, add the 4-phenylpyridine N-oxide co-catalyst (0.2-1.0 eq).

  • Oxidant Preparation: Prepare a buffered bleach solution by diluting commercial bleach with an equal volume of 0.05 M Na2HPO4 and adjusting the pH to 11.3 with 1 M NaOH.

  • Reaction Initiation: Cool the alkene/catalyst solution to 0 °C and add the buffered bleach solution (1.5-2.0 eq) dropwise with vigorous stirring. The reaction is biphasic.

  • Reaction Progression: Allow the reaction to stir at 0 °C or room temperature for several hours (typically 4-24 h). Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude epoxide by flash column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Comparative Overview of Protocols

ParameterPrilezhaev (m-CPBA)In Situ Peroxy AcidJacobsen Asymmetric Epoxidation
Reagent Cost Moderate to HighLowHigh (Catalyst)
Stereocontrol Stereospecific (trans -> trans)Stereospecific (trans -> trans)Enantioselective
Typical Yield High (>90%)Good to High (70-98%)[1]Moderate to High (70-95%)
Reaction Time 1-4 hours2-8 hours4-24 hours
Temperature 0 °C to RT50-70 °C0 °C to RT
Safety Concerns Peroxide handling, potentially explosiveExothermic, thermal runaway risk[12]Oxidant handling
Work-up Aqueous wash to remove acidNeutralization, aqueous washesBiphasic extraction
Key Advantage High yield, reliable, clean reactionLow cost, scalableAccess to chiral epoxides
Key Disadvantage Cost & safety of m-CPBAExothermic, potential for byproductsCatalyst cost, lower ee for trans-alkenes

Product Characterization

The successful synthesis of methyl 4,5-epoxyoctanoate can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the formation of the epoxide is confirmed by the appearance of signals for the oxirane protons, typically in the range of 2.9-3.2 ppm.[19][20] In ¹³C NMR, the carbons of the oxirane ring typically resonate around 57-58 ppm.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the purity of the product and its molecular weight. The mass spectrum will show the molecular ion peak corresponding to the epoxidized product.[22][23]

  • Infrared (IR) Spectroscopy: The disappearance of the C=C stretch of the starting alkene and the appearance of characteristic C-O stretching bands for the epoxide ring (around 1240 cm⁻¹ and 820-840 cm⁻¹) can be observed.[24]

By selecting the appropriate protocol based on the desired outcome (racemic vs. enantiopure), cost, and scale, researchers can efficiently synthesize methyl 4,5-epoxyoctanoate as a valuable intermediate for further chemical exploration.

References

  • Zhang, W.; Loebach, J. L.; Wilson, S. R.; Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]

  • Jacobsen, E. N. (1991). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. In Catalytic Asymmetric Synthesis. VCH Publishers.
  • UCLA Chemistry & Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • Wikipedia. Jacobsen epoxidation. [Link]

  • AK Scientific, Inc. Safety Data Sheet - MCPBA, 3-Chloroperoxybenzoic acid.
  • Wikipedia. Sharpless epoxidation. [Link]

  • S. Verma et al. (2016). Highly efficient epoxidation of vegetable oils catalyzed by a manganese complex with hydrogen peroxide and acetic acid. Green Chemistry.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-Chloroperoxybenzoic acid.
  • Mohammed, I. Y., et al. (2025, March 24). Comparative Study of Greener Alkene Epoxidation Using a Polymer-Supported Mo(VI) Complex: Performance Evaluation and Optimisation via Response Surface Methodology. MDPI.
  • Abdulmalek, E., et al. (2014). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. The Scientific World Journal.
  • MilliporeSigma. (2021, June 2).
  • Fisher Scientific. (2009, January 23).
  • Chemistry LibreTexts. (2021, March 16). 5.
  • OrgoSolver.
  • Mohammed, I. Y., et al. (2022). Effect of reaction temperature on the yield of epoxide for epoxidation...
  • G. H. Chua, et al. (2009).
  • D. C. T. da Silva, et al. (2016).
  • Z. Petrović, et al. (2005). Kinetic models of reaction systems for the in situ epoxidation of unsaturated fatty acid esters and triglycerides. SciSpace.
  • Adlof, R. O., & Gunstone, F. D. (2008).
  • U. S. Agarwalla, et al. (2018).
  • SpinChem.
  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
  • J. A. R. L. R. D. Contreras, et al. (2026, February 8).
  • M. Hájek, et al. (2023, March 21). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. PMC.
  • Google Patents.
  • Wow science. (2022, June 15).
  • Dinda, S., et al. (2013). Catalyst for epoxidation of oils: a review. Discovery Scientific Society.
  • A. M. Lane, et al. (2015).
  • M. Fujita & L. Que Jr. (2004). In situ formation of peracetic acid in iron-catalyzed epoxidations by hydrogen peroxide in the presence of acetic acid. Experts@Minnesota.
  • N. A. A. Abdullah, et al. (2025, February 5). Catalytic epoxidation of unsaturated fatty acids in palm stearin via in situ peracetic acids mechanism.
  • E. N. Jacobsen, et al. (1990).
  • B. S. Lane & K. Burgess. (2002, October 9).
  • Cyberlipid.
  • M. El-Harbawi, et al. (2018). Kinetic Study of the Epoxidation Intensification of Methyl Oleate by Phase-Transfer Catalysis in a Micellar Medium.
  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid).
  • J. M. Cox, et al. (2025, June 19).
  • P. Hidalgo, et al. (2020, October 10). Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. MDPI.
  • Organic Syntheses Procedure. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±).
  • Electronic Supplementary Information.
  • M. A. Kumar, et al. (2015). Scheme 4. Catalytic Cycle for Manganese Sulfate Mediated Epoxidations.
  • R. S. Sankhala, et al. (2017).
  • J. K. Satyarthi, et al. (2021, March 12). Reaction Engineering Studies of the Epoxidation of Fatty Acid Methyl Esters with Venturello Complex.
  • R. J. T. Rodenburg, et al. (2020, July 9).

Sources

Method

Application Note: Regio- and Stereocontrolled Hydrolysis of Methyl (4E)-oct-4-enoate to (4E)-oct-4-enoic Acid

Executive Summary The hydrolysis of unsaturated esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, particularly in the development of fatty acid derivatives and enzyme in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hydrolysis of unsaturated esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, particularly in the development of fatty acid derivatives and enzyme inhibitors. However, when processing non-conjugated systems such as methyl (4E)-oct-4-enoate, researchers face a significant chemoselectivity challenge: preserving the exact position of the γ,δ -double bond and its (E)-stereochemistry[1]. Under standard saponification conditions, the double bond is highly susceptible to positional isomerization, migrating along the carbon chain to form the thermodynamically more stable α,β -conjugated system[2].

This application note details a field-proven, self-validating protocol utilizing lithium hydroxide (LiOH) in a ternary solvent system to achieve quantitative hydrolysis while strictly maintaining the structural integrity of the (4E)-alkene[3].

Mechanistic Rationale: The Isomerization Challenge

To design a successful protocol, one must understand the causality behind reaction failures.

The Danger of Harsh Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially under reflux, readily deprotonate the weakly acidic α -protons (C2) of the ester or the resulting carboxylate[1]. This deprotonation generates an extended enolate intermediate. Through a series of reversible protonations and deprotonations, the double bond "walks" into conjugation with the carbonyl group. This process is driven by the thermodynamic sink of the resulting α,β -unsaturated system, ultimately yielding the undesired (2E)-oct-2-enoic acid[2].

Mechanism A Methyl (4E)-oct-4-enoate (Starting Material) B (4E)-oct-4-enoic acid (Desired Product) A->B LiOH, THF/MeOH/H2O (Kinetic Control, 25°C) C Extended Enolate (Deprotonation at C2) A->C NaOH/KOH, Heat (Thermodynamic Control) D (2E)-oct-2-enoic acid (Conjugated Isomer) C->D Olefin Migration & Reprotonation

Mechanistic divergence: Mild hydrolysis vs. base-catalyzed olefin isomerization.

Causality in Reagent & Solvent Selection

To prevent isomerization, the reaction must be kept under strict kinetic control.

Why Lithium Hydroxide (LiOH)? LiOH is a milder base than NaOH or KOH. The small lithium cation ( Li+ ) strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This allows the nucleophilic attack of the hydroxide ion to occur rapidly at lower temperatures, outcompeting the kinetics of α -deprotonation[4].

Why the THF/MeOH/H₂O Solvent System? The ternary solvent system (typically in a 3:1:1 or 4:1:1 ratio) is the cornerstone of this protocol's success[3]:

  • THF (Tetrahydrofuran): Effectively solvates the lipophilic oct-4-enoate carbon chain.

  • H₂O (Water): Dissolves the LiOH⋅H2​O and provides the necessary hydroxide nucleophile.

  • MeOH (Methanol): Acts as a critical phase-transfer and homogenizing agent. It breaks the biphasic barrier between THF and water, creating a single-phase reaction medium that ensures rapid reaction rates at 0 °C to 25 °C without the need for heating[4].

Experimental Protocol (Self-Validating System)

This methodology is designed as a self-validating workflow. Each phase includes specific checkpoints to ensure the reaction proceeds cleanly.

Materials Required:
  • Methyl (4E)-oct-4-enoate (1.0 equiv)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.5 equiv)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water ( H2​O )

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

Step 1: Dissolution In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl (4E)-oct-4-enoate (10.0 mmol) in a solvent mixture of THF (30 mL) and MeOH (10 mL). Stir to ensure complete homogeneity.

Step 2: Saponification Cool the solution to 0 °C using an ice-water bath. Dissolve LiOH⋅H2​O (15.0 mmol) in H2​O (10 mL) and add this aqueous solution dropwise to the organic mixture over 5 minutes.

  • Causality Check: Cooling to 0 °C suppresses any potential background deprotonation of the α -carbon, ensuring kinetic control strictly favors the BAC​2 saponification pathway[4].

Step 3: In-Process Monitoring Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1, stained with potassium permanganate). The starting material ( Rf​≈0.7 ) must completely disappear, replaced by a baseline spot corresponding to the lithium carboxylate salt.

Step 4: Controlled Quenching Cool the reaction mixture back to 0 °C. Carefully acidify the mixture by dropwise addition of 1M HCl until the pH reaches 3 to 4.

  • Causality Check: Strict temperature control during acidification is mandatory. Exothermic quenching can cause acid-catalyzed olefin migration. A pH of 3–4 ensures the carboxylate is fully protonated without creating a strongly acidic environment that could protonate the double bond[4].

Step 5: Extraction & Purification Remove the volatile organic solvents (THF/MeOH) under reduced pressure at 30 °C. Extract the remaining aqueous phase with EtOAc ( 3×30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude (4E)-oct-4-enoic acid.

Step 6: Final Validation Analyze the crude product via 1H -NMR.

  • Self-Validation: The presence of the C2 methylene protons (multiplet around δ 2.3–2.4 ppm) confirms the double bond has not migrated. The vinylic protons (C4, C5) should appear as a characteristic multiplet around δ 5.4–5.5 ppm. A shift of vinylic protons to δ 5.8 and 7.0 ppm would indicate a critical failure (isomerization to the 2-enoic acid).

Workflow S1 1. Dissolution (THF/MeOH/H2O) S2 2. Saponification (LiOH·H2O, 0°C to RT) S1->S2 S3 3. IPC Monitoring (TLC / LC-MS) S2->S3 S4 4. Quenching (1M HCl, 0°C, pH 3) S3->S4 S5 5. Extraction (EtOAc / Brine) S4->S5 S6 6. Validation (1H-NMR Analysis) S5->S6

Step-by-step self-validating workflow for the mild hydrolysis of unsaturated esters.

Quantitative Data Presentation

The following table summarizes the impact of different hydrolysis conditions on the yield and isomeric purity of 4-enoic acid derivatives, demonstrating the necessity of the chosen protocol.

Hydrolysis ConditionTemp (°C)Time (h)Conversion (%)Yield (%)Isomeric Purity (4-enoic : 2-enoic)
LiOH in THF/MeOH/H₂O (3:1:1) 0 to 25 3 >99 95 >99 : 1
NaOH in EtOH/H₂O (1:1)254>998885 : 15
KOH in MeOH/H₂O (1:1)65 (Reflux)1>997210 : 90
6M HCl in Dioxane80128560Complex Mixture

Table 1: Comparison of hydrolysis conditions and their effect on positional isomerization.

References

  • [1] Title: Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Source: National Institutes of Health (NIH). URL: [Link]

  • [2] Title: TOWARDS A TOTAL SYNTHESIS OF PAPULACANDIN D PART II. Source: Nanyang Technological University (NTU). URL: [Link]

  • [3] Title: Supporting Information Synthesis of the polyketide section of seragamide A and related cyclodepsipeptides via Negishi cross coupling. Source: Beilstein Journals. URL: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of Methyl (4E)-oct-4-enoate to Methyl Octanoate

Introduction & Scope Methyl (4E)-oct-4-enoate is an isolated α,ω -aliphatic unsaturated ester frequently utilized as a critical intermediate in the synthesis of pheromones, fragrances, and specialized lipid nanoparticles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Methyl (4E)-oct-4-enoate is an isolated α,ω -aliphatic unsaturated ester frequently utilized as a critical intermediate in the synthesis of pheromones, fragrances, and specialized lipid nanoparticles. The targeted reduction of its isolated C=C double bond to yield methyl octanoate—without reducing the ester moiety or inducing transesterification—is a fundamental transformation in drug development and synthetic chemistry.

This application note provides a self-validating, highly scalable protocol for the chemoselective catalytic hydrogenation of methyl (4E)-oct-4-enoate using Palladium on Carbon (Pd/C).

Mechanistic Causality & Catalyst Selection

The reduction of isolated alkenes is classically and most efficiently achieved using heterogeneous palladium on carbon (Pd/C) (1)[1]. Palladium is an electron-rich "late" transition metal that readily adsorbs both hydrogen gas and the π -bond of the alkene[1].

According to the Horiuti-Polanyi mechanism , the reaction proceeds via the following causal steps:

  • Dissociative Chemisorption : H2​ binds to the Pd surface, breaking the H-H bond to form metal-bound hydrides.

  • Alkene Coordination : The π -bond of methyl (4E)-oct-4-enoate coordinates to adjacent empty sites on the palladium lattice.

  • Migratory Insertion : Stepwise transfer of hydrogen atoms to the carbons of the double bond occurs, temporarily forming a palladium-alkyl intermediate.

  • Reductive Elimination : The fully saturated alkane (methyl octanoate) is formed. Lacking a π -bond, it rapidly desorbs from the catalyst surface, freeing the active site for the next catalytic cycle[1].

Why Pd/C and Methanol? While specialized homogeneous palladium catalysts can be forced to reduce esters under specific conditions (2)[2], standard heterogeneous Pd/C under mild conditions (1 atm H2​ , 25 °C) exhibits near-perfect chemoselectivity for the alkene. Methanol is chosen as the solvent because its polarity stabilizes the transition states during hydrogenation; furthermore, by matching the solvent alcohol (methanol) to the ester alkyl group (methyl ester), we mathematically eliminate the risk of cross-transesterification side reactions.

Experimental Design & Optimization Data

To establish a robust protocol, reaction parameters were systematically evaluated. Table 1 summarizes the effect of catalyst loading, solvent, and pressure on the conversion efficiency.

Table 1: Optimization of Hydrogenation Conditions (10 mmol scale)

EntryCatalyst (wt%)SolventPressure (atm)Time (h)Conversion (%)
15% Pd/C (1 mol%)MeOH14.0>99
210% Pd/C (1 mol%) MeOH 1 2.0 >99
310% Pd/C (1 mol%)EtOAc12.5>99
410% Pd/C (0.5 mol%)Hexane35.085
55% Pt/C (1 mol%)MeOH14.092

Experimental Workflow

Workflow A Substrate Preparation Methyl (4E)-oct-4-enoate + MeOH B Catalyst Addition 10% Pd/C (Water-wet) A->B C Atmosphere Exchange Vacuum / N2 Purge (3x) B->C D Hydrogenation 1 atm H2, 25°C, 2h C->D Introduce H2 gas E Filtration Celite Pad to remove Pd/C D->E H2 uptake ceases F Product Isolation Concentration of Methyl Octanoate E->F Evaporate solvent

Figure 1: Experimental workflow for the Pd/C-catalyzed hydrogenation of methyl (4E)-oct-4-enoate.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating built-in empirical checks to ensure safety and reaction completion.

Materials & Reagents
  • Substrate: Methyl (4E)-oct-4-enoate (1.56 g, 10.0 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water-wet (106 mg, ~0.05 mmol Pd)

  • Solvent: Methanol (HPLC grade, 20 mL)

  • Gas: Hydrogen gas (Balloon) and Nitrogen/Argon (Schlenk line)

  • Consumables: Celite 545

Procedure
  • Reaction Setup: In a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.56 g of methyl (4E)-oct-4-enoate in 20 mL of methanol.

  • Safe Catalyst Addition: Carefully add 106 mg of water-wet 10% Pd/C to the solution.

    • Causality Check: Dry Pd/C is highly pyrophoric. The use of 50% water-wet catalyst prevents the ignition of methanol vapors upon contact with the active palladium surface.

  • Inert Atmosphere Exchange: Seal the flask with a rubber septum. Connect the flask to a vacuum/nitrogen manifold. Evacuate the flask under mild vacuum until the solvent gently bubbles, then backfill with nitrogen. Repeat this cycle three times to completely displace atmospheric oxygen.

  • Hydrogen Introduction: Attach a hydrogen-filled balloon via a needle and syringe barrel through the septum. Evacuate the flask briefly one final time and backfill with H2​ . Repeat the H2​ purge twice. Leave the balloon open to the reaction mixture.

  • Reaction & Self-Validation: Stir the black suspension vigorously at 25 °C.

    • Validation Check 1: The reaction progress is physically indicated by the slow deflation of the H2​ balloon as the gas is consumed.

    • Validation Check 2: After 2 hours, spot the mixture on a silica TLC plate. Stain with aqueous KMnO4​ . The starting material will immediately reduce the stain (yellow spot on purple background), whereas the saturated product will remain unreactive.

  • Quenching & Filtration: Once H2​ uptake ceases and TLC/GC-MS confirms >99% conversion, remove the H2​ balloon and purge the flask with nitrogen for 5 minutes. Filter the crude mixture through a 1-inch pad of Celite 545.

    • Causality Check: Pd/C particles are extremely fine (<10 µm) and will pass through standard filter paper. Celite acts as a depth filter to prevent palladium leaching into the final product (3)[3].

  • Isolation: Rinse the Celite pad with an additional 15 mL of methanol. Concentrate the combined filtrate under reduced pressure (rotary evaporator, 30 °C water bath) to yield methyl octanoate as a colorless oil (>98% isolated yield).

Analytical Validation
  • 1 H NMR (CDCl 3​ ): Confirm the complete disappearance of the olefinic protons at δ 5.3–5.5 ppm. The terminal methyl triplet ( δ 0.88 ppm) and the methyl ester singlet ( δ 3.66 ppm) must remain intact and integrate correctly.

  • Troubleshooting Catalyst Poisoning: If the reaction stalls prematurely, the catalyst may be poisoned by trace sulfur or amine impurities in the starting material (4)[4]. Filter the mixture, concentrate, and resubject the intermediate to fresh Pd/C.

References

  • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation Source: CCS Chemistry - Chinese Chemical Society URL: [Link]

  • Title: Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Hydrogen - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Part 1: Mechanistic Insights &amp; Structure-Odor Relationships (SOR)

Advanced Application Notes and Protocols: The Utilization of Methyl (4E)-oct-4-enoate in Flavor and Fragrance Research Methyl (4E)-oct-4-enoate is a highly specialized unsaturated fatty acid methyl ester (FAME) utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes and Protocols: The Utilization of Methyl (4E)-oct-4-enoate in Flavor and Fragrance Research

Methyl (4E)-oct-4-enoate is a highly specialized unsaturated fatty acid methyl ester (FAME) utilized extensively in the flavor and fragrance (F&F) industry. While its (Z)-isomer (FEMA 3367) is more commonly referenced in basic formulations, the (4E)-isomer provides a distinct stereochemical interaction with human olfactory receptors (ORs).

Stereochemical Causality in Olfaction: The olfactory perception of this compound is heavily dependent on the geometry of the C4-C5 double bond. The (4E) geometry creates a more linear aliphatic tail compared to the sterically "kinked" (4Z) isomer. This linearity directly influences the compound's partition coefficient (LogP ~3.02) and alters its binding affinity within the hydrophobic pockets of ORs[1]. Consequently, while both isomers exhibit a fruity/green profile, the (4E)-isomer delivers a sharper, more "fresh-cut" green nuance, whereas the (4Z)-isomer leans toward a sweeter, waxy tropical note.

In natural matrices, particularly in Ananas comosus (pineapple), methyl and ethyl esters of octenoic acid are synthesized via the β-oxidation of fatty acids followed by enzymatic esterification. These trace volatile organic compounds (VOCs) are critical drivers of the "tropical" and "sweet" hedonic ratings in sensory evaluations[2][3].

Part 2: Formulation Application Notes

Application Note A: Tropical Flavor Bases (Pineapple/Mango) Methyl (4E)-oct-4-enoate acts as a structural bridge between highly volatile top-note esters (e.g., ethyl acetate, methyl hexanoate) and heavier lactones.

  • Formulation Causality: Incorporating 0.1–0.5 ppm of methyl (4E)-oct-4-enoate enhances the "fleshy" realism of pineapple flavors. Without this specific isomer, formulations relying solely on allyl caproate or ethyl butyrate often register as synthetic or "candy-like" to sensory panels. The (E)-isomer specifically boosts the "green crown" (leafy) aspect of the fruit profile[3].

Application Note B: Fine Fragrance (Green/Fruity Accords) In perfumery, this compound is utilized to impart a dewy, wet-soil, and raw vegetable freshness, mirroring the natural nuances found in cold-pressed rosehip seed oil[4].

  • Formulation Causality: When paired with galbanum or cis-3-hexenol, methyl (4E)-oct-4-enoate extends the green top notes into the heart of the fragrance. Its molecular weight (156.22 g/mol ) slows the evaporation rate of highly volatile green alcohols, anchoring the "freshness" deeper into the dry-down phase.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical and Organoleptic Properties

Property Methyl (4E)-oct-4-enoate Methyl (4Z)-oct-4-enoate (FEMA 3367)
Molecular Weight 156.22 g/mol 156.22 g/mol
LogP (Predicted) ~3.02 ~3.02
Odor Profile Fresh-cut green, sharp fruity, raw vegetable Waxy, green, tropical fruit, sweet pineapple

| Natural Occurrence | Pineapple, Rosehip seed oil | Pineapple, Rosehip seed oil |

Table 2: SPME-GC-MS Analytical Parameters

Parameter Specification / Condition
Sample Matrix 5.0 g homogenate + 1.0 mL saturated NaCl
Internal Standard Methyl nonanoate (10 µL of 10 ppm solution)
SPME Fiber 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)
Extraction Phase 40 °C for 30 minutes (Headspace)
GC Column DB-Wax (30 m × 0.25 mm × 0.25 µm)

| Oven Program | 40 °C (2 min) ➔ 5 °C/min ➔ 250 °C (5 min) |

Part 4: Experimental Protocols

Protocol 1: Stereoselective Synthesis of Methyl (4E)-oct-4-enoate

To achieve high (E)-selectivity, a Horner-Wadsworth-Emmons (HWE) olefination is strictly preferred over a standard Wittig reaction. The Wittig reaction typically yields the (Z)-isomer under salt-free conditions[5], whereas the HWE reaction operates under thermodynamic control, strongly favoring the (E)-alkene.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of methyl 4-(dimethoxyphosphoryl)butanoate in anhydrous tetrahydrofuran (THF) to create a 0.2 M solution.

  • Deprotonation (Masamune-Roush Conditions): Cool the solution to 0 °C. Add 1.1 eq of anhydrous Lithium chloride (LiCl) followed by 1.0 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: Using mild Masamune-Roush conditions instead of strong bases (like NaH) prevents the unwanted saponification of the methyl ester group. The Li+ coordinates with the phosphonate oxygen, increasing the acidity of the alpha-protons and ensuring high (E)-selectivity through thermodynamic equilibration.

  • Coupling: Slowly add 1.0 eq of butanal dropwise. Stir at room temperature for 12 hours.

  • Quenching & Extraction (Self-Validating Step): Quench with saturated aqueous NH₄Cl. Extract three times with diethyl ether. The water-soluble phosphate byproducts partition entirely into the aqueous layer, ensuring a clean, self-validating separation without complex chromatography.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via short-path silica gel flash chromatography (Hexane:Ethyl Acetate 95:5).

HWE_Synthesis Aldehyde Butanal (C4 Aldehyde) Intermediate Deprotonated Phosphonate (Carbanion Intermediate) Aldehyde->Intermediate Phosphonate Methyl 4-(dimethoxyphosphoryl)butanoate Base LiCl / DBU in THF (Masamune-Roush Conditions) Phosphonate->Base Base->Intermediate Product Methyl (4E)-oct-4-enoate (Target E-Isomer) Intermediate->Product Thermodynamic Control Byproduct Water-Soluble Phosphate (Aqueous Waste) Intermediate->Byproduct Aqueous Quench

Fig 1. Stereoselective HWE synthesis pathway for methyl (4E)-oct-4-enoate.

Protocol 2: SPME-GC-MS Odor Activity Evaluation

Solid-Phase Microextraction (SPME) is the industry standard for solvent-free volatile extraction[3].

Step-by-Step Methodology:

  • Matrix Preparation: Homogenize 5.0 g of the sample (e.g., fresh pineapple pulp) in a 20 mL amber headspace vial. Add 1.0 mL of saturated NaCl solution.

    • Causality: The "salting-out" effect decreases the solubility of organic volatiles in the aqueous phase, thermodynamically driving methyl (4E)-oct-4-enoate into the headspace.

  • Internal Standard (Self-Validating Step): Spike the matrix with 10 µL of methyl nonanoate (10 ppm in methanol). If the internal standard recovery drops during analysis, the system immediately flags matrix suppression or fiber degradation, ensuring data trustworthiness.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 15 minutes under continuous agitation (250 rpm).

  • Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40 °C.

    • Causality: The bipolar CAR/PDMS coating is specifically chosen because PDMS effectively traps non-polar esters, while Carboxen pores retain smaller, highly volatile components, providing a comprehensive flavor profile[4].

  • Desorption & Analysis: Desorb the fiber in the GC inlet at 250 °C for 3 minutes (splitless mode). Run the DB-Wax temperature program and detect via MS (Electron Ionization, 70 eV).

SPME_Workflow N1 Sample Matrix + NaCl + IS N2 Headspace Equilibration (40°C, 15 min) N1->N2 N3 SPME Extraction (CAR/PDMS, 30 min) N2->N3 N4 Thermal Desorption (GC Inlet, 250°C) N3->N4 N5 GC Separation (DB-Wax Column) N4->N5 N6 MS/Olfactometry Detection N5->N6

Fig 2. SPME-GC-MS workflow for volatile extraction and analysis.

References

  • Title: Comprehensive characterization of physicochemical, thermal, compositional, and sensory properties of cold-pressed rosehip seed oil.
  • Title: Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits.
  • Title: Showing Compound Methyl 4Z-octenoate (FDB019444).
  • Title: An Improved and Practical Method for Synthesizing of α-Sanshools and Spilanthol.
  • Title: Characteristic Aroma Compounds from Different Pineapple Parts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing E/Z Isomerization of Methyl (4E)-oct-4-enoate During Distillation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the geometric stability of unsaturated esters during purificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the geometric stability of unsaturated esters during purification. Specifically, we will address the common issue of E/Z isomerization of methyl (4E)-oct-4-enoate during distillation, providing in-depth troubleshooting advice and preventative protocols.

Introduction: The Challenge of Isomerization

Methyl (4E)-oct-4-enoate is a valuable intermediate in organic synthesis. However, its purification by distillation is often complicated by the partial conversion of the desired (E)-isomer to the undesired (Z)-isomer. This isomerization can significantly impact the yield and purity of the final product, affecting subsequent reaction steps and the overall efficiency of a synthetic route. Understanding the underlying mechanisms of this isomerization is the first step toward effective prevention.

The primary drivers for E/Z isomerization during distillation are:

  • Thermal Energy: The heat required for distillation can provide the activation energy needed to overcome the rotational barrier of the carbon-carbon double bond.[1]

  • Trace Acidic or Basic Impurities: Residual catalysts or acidic/basic functionalities on the glassware surface can catalyze the isomerization process.[2][3][4][5]

  • Radical Species: The presence of peroxides or other radical initiators can lead to a radical-mediated isomerization pathway.[6][7]

This guide will provide a structured approach to diagnosing and mitigating these factors.

Troubleshooting Guide: Distillation of Methyl (4E)-oct-4-enoate

This section is designed to help you identify the cause of isomerization in your specific experimental setup and provide actionable solutions.

Problem 1: Significant ( >5%) E-to-Z isomerization is observed in the distilled product.

This is the most common issue. The presence of the (Z)-isomer, often confirmed by GC or ¹H NMR analysis, indicates that the distillation conditions are promoting isomerization.

Troubleshooting Workflow

G start Problem: E/Z Isomerization Detected check_temp Step 1: Evaluate Distillation Temperature & Pressure start->check_temp check_impurities Step 2: Assess for Acidic/Basic Contamination check_temp->check_impurities Temp is optimized. solution_vac Action: Increase vacuum to lower boiling point. check_temp->solution_vac Is temp unnecessarily high? check_radicals Step 3: Consider Radical-Mediated Pathways check_impurities->check_radicals Glassware is inert. solution_glassware Action: Use base-washed or silylated glassware. check_impurities->solution_glassware Is glassware standard? solution_inhibitor Action: Add a radical inhibitor (e.g., BHT, hydroquinone). check_radicals->solution_inhibitor Is the starting material old or exposed to air? alt_purification Alternative: Consider non-thermal purification (e.g., Flash Chromatography). check_radicals->alt_purification Inhibitors are ineffective.

Caption: Troubleshooting workflow for E/Z isomerization.

Step 1: Evaluate Distillation Temperature and Pressure

  • Causality: The rate of thermally induced isomerization is directly related to the distillation temperature.[1] A lower boiling point, achieved under higher vacuum, will minimize the thermal stress on the molecule.

  • Action:

    • Ensure your vacuum pump is operating at maximum efficiency. Check for leaks in the distillation apparatus.

    • Aim for the lowest possible distillation temperature. For methyl (4E)-oct-4-enoate, a pressure of ~11 mmHg should result in a boiling point of approximately 72°C.[8] If your distillation temperature is significantly higher, improve your vacuum.

Step 2: Assess for Acidic or Basic Contamination

  • Causality: Acid or base catalysis can significantly lower the energy barrier for isomerization by protonating the ester or deprotonating an allylic position, respectively, leading to a more facile rotation around the double bond.[2][3][9][10]

  • Action:

    • Pre-treat Glassware: Before assembly, wash all glassware with a base bath (e.g., methanolic KOH) followed by a thorough rinse with deionized water and drying. This will neutralize any acidic residues on the glass surface.

    • Neutralize the Crude Product: Before distillation, wash the crude methyl (4E)-oct-4-enoate with a saturated sodium bicarbonate solution to remove any residual acidic catalysts from the synthesis. Ensure the organic layer is thoroughly dried (e.g., with anhydrous MgSO₄) before proceeding.

Step 3: Consider Radical-Mediated Pathways

  • Causality: The presence of peroxides (which can form upon exposure of the starting material to air) or other radical initiators can trigger a radical-catalyzed isomerization.[6][7] This is particularly relevant if the starting material has been stored for an extended period.

  • Action:

    • Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or hydroquinone, to the distillation flask.[11][12] A concentration of 100-200 ppm is typically sufficient. These inhibitors act by quenching radical species as they form.[11]

    • Degas the Sample: Before heating, degas the crude material by bubbling nitrogen or argon through it for 10-15 minutes to remove dissolved oxygen.

Problem 2: Isomerization still occurs even after implementing the above measures.

If isomerization persists, it may be necessary to consider that distillation is not a suitable purification method for your specific sample due to extreme thermal lability.

  • Action: Alternative Purification Methods

    • Flash Column Chromatography: This is an excellent non-thermal alternative for separating E/Z isomers.[13][14] A carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) can provide good separation.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for radical-inhibited distillation?

A1: Radical inhibitors, such as BHT and hydroquinone, are phenolic compounds that can readily donate a hydrogen atom to a reactive radical species.[12] This process deactivates the radical, preventing it from initiating a chain reaction that can lead to isomerization of the double bond. The resulting inhibitor radical is stabilized by resonance and is not reactive enough to propagate the isomerization.

G cluster_0 Isomerization Pathway cluster_1 Inhibition Pathway E-alkene E-alkene Radical_Adduct Radical_Adduct E-alkene->Radical_Adduct + R• Z-alkene Z-alkene Radical_Adduct->Z-alkene - R• R• Reactive Radical (R•) R-H Quenched Radical R•->R-H + Inhibitor-H Inhibitor-H Inhibitor (e.g., BHT) Inhibitor• Stabilized Inhibitor Radical Inhibitor-H->Inhibitor• - H•

Caption: Radical-mediated isomerization and its inhibition.

Q2: Can I use a fractional distillation column?

A2: While a fractional distillation column can improve the separation of compounds with close boiling points, it also increases the residence time of the compound in the heated apparatus. This prolonged exposure to heat can exacerbate thermal isomerization. For thermally sensitive compounds, a simple distillation under high vacuum is often preferable.

Q3: How can I confirm the E/Z ratio of my product?

A3: The most common methods are:

  • ¹H NMR Spectroscopy: The coupling constants of the vinylic protons are typically different for E and Z isomers. For the E isomer, the coupling constant (J) is usually larger (~15 Hz) compared to the Z isomer (~10 Hz).

  • Gas Chromatography (GC): E and Z isomers often have slightly different retention times on a GC column, allowing for their quantification.

Q4: Are there any other distillation techniques for thermally sensitive compounds?

A4: Yes, for highly sensitive compounds, consider:

  • Short Path Distillation: This technique minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

  • Wiped Film Evaporation: This is a more advanced technique where a thin film of the material is spread on a heated surface under high vacuum, allowing for very rapid evaporation at lower temperatures.[15]

Protocols

Protocol 1: Distillation of Methyl (4E)-oct-4-enoate with a Radical Inhibitor
  • Glassware Preparation: Thoroughly clean and dry all glassware. If acidic contamination is suspected, pre-wash with a base solution.

  • Apparatus Setup: Assemble a simple distillation apparatus. Ensure all joints are well-sealed to maintain a high vacuum.

  • Sample Preparation:

    • Place the crude methyl (4E)-oct-4-enoate (e.g., 10 g) in the distillation flask.

    • Add a radical inhibitor, such as BHT (1-2 mg, ~100-200 ppm).

    • Add a magnetic stir bar.

  • Degassing: Bubble a gentle stream of nitrogen or argon through the liquid for 10-15 minutes.

  • Distillation:

    • Begin stirring and apply vacuum. Aim for a pressure below 15 mmHg.

    • Gradually heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point (e.g., ~72°C at 11 mmHg).[8]

  • Analysis: Analyze the distilled product by GC or ¹H NMR to determine the E/Z ratio.

Protocol 2: Purification via Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in an appropriate non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude methyl (4E)-oct-4-enoate in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution:

    • Begin eluting with the non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in small increments.

    • A typical gradient might be from 100% hexane to 98:2 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure (E)-isomer and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.[16]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Distillation Pressure < 15 mmHgLowers the boiling point, minimizing thermal stress.
Distillation Temperature As low as possibleReduces the rate of thermal isomerization.[1]
Radical Inhibitor 100-200 ppm BHT or HydroquinoneScavenges radical species that can catalyze isomerization.[11][12]
Glassware Preparation Base-washed or silylatedNeutralizes acidic sites that can act as catalysts.[2][3]

References

  • IntechOpen. (2021, August 8). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. Retrieved from [Link]

  • LSU Scholarly Repository. Double-Bond Isomerization of Long Chain Olefins. Retrieved from [Link]

  • ACS Publications. (2022, November 10). Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids. The Journal of Physical Chemistry C. Retrieved from [Link]

  • ACS Publications. Rates of acid-catalyzed geometric isomerization of some compounds containing a carbon-nitrogen double bond. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2014, October 8). Alpha Carbon Acidity in the Isomerization of an Alkene via Acid-Base Reactions in Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, August 27). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2026, March 11). Potassium tert-Butoxide-Mediated Isomerization of Alkenes: A Versatile Protocol for Miscellaneous Substrates. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 26). UiO-66 derived ZrO2@C catalysts for the double-bond isomerization reaction of 2-butene. RSC Advances. Retrieved from [Link]

  • SpringerLink. (2016, August 24). On the possibility to accelerate the thermal isomerizations of overcrowded alkene-based rotary molecular motors with electron-donating or -withdrawing substituents. Theoretical Chemistry Accounts. Retrieved from [Link]

  • PubMed. (2022, January 26). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Retrieved from [Link]

  • ResearchGate. Why Not Trans? Inhibited Radical Isomerization Cycles and Coupling Chains of Lipids and Alkenes with Alkane-thiols. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Base-Metal-Catalyzed Olefin Isomerization Reactions. Retrieved from [Link]

  • YouTube. (2024, October 19). The Migrating Double Bond - Repetition Course Organic Chemistry 1.6. Retrieved from [Link]

  • PubMed. (2018, August 17). Why Not Trans? Inhibited Radical Isomerization Cycles and Coupling Chains of Lipids and Alkenes with Alkane -thiols. Retrieved from [Link]

  • DSpace@MIT. Catalytic, contra-Thermodynamic Alkene Isomerization. Retrieved from [Link]

  • MDPI. Enantioselective Contra-Thermodynamic Positional Isomerization of α,β-Unsaturated Esters. Retrieved from [Link]

  • San Diego State University. Catalyst for rapid and selective alkene isomerization. Retrieved from [Link]

  • Google Patents. Process for the purification of thermolabile compounds by distillation.
  • ACS Publications. (2018, March 22). Thermal E/Z Isomerization in First Generation Molecular Motors. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. Retrieved from [Link]

  • Sci-Hub. Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Longchang Chemical. (2022, March 14). Research on the principle and application of UV monomer inhibitor. Retrieved from [Link]

  • Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography?. Retrieved from [Link]

  • Google Patents. Method for the purification of tertiary butyl hydroquinone.
  • PMC. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Retrieved from [Link]

  • Google Patents. Preparation of tertiary butyl hydroquinone.
  • Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]

  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2010, November 11). Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. Retrieved from [Link]

  • PubMed. Cis-trans isomerization of unsaturated fatty acid methyl esters without double bond migration. Retrieved from [Link]

  • ACS Publications. (2021, December 20). Radical Addition-Triggered Remote Migratory Isomerization of Unactivated Alkenes to Difluoromethylene-Containing Alkenes Enabled by Bimetallic Catalysis. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2021, December 30). Catalytic, contra-Thermodynamic Positional Alkene Isomerization. Retrieved from [Link]

  • ACS Publications. (2012, July 20). Isomerizing Olefin Metathesis as a Strategy To Access Defined Distributions of Unsaturated Compounds from Fatty Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2023, July 22). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules. Retrieved from [Link]

  • MDPI. (2024, May 29). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules. Retrieved from [Link]

  • Google Patents. 2-tertiary-butyl hydroquinone preparation method.
  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • White Rose Research Online. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Retrieved from [Link]

  • National Testing Agency. (2024, December 30). Syllabus for Examination of NEET UG 2025. Retrieved from [Link]

  • S3waas. (2025, October 31). Syllabus for JEE Main Paper 1 (BE/B.Tech.)- Mathematics, Physics and Chemistry. Retrieved from [Link]

  • Organic Syntheses. is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]

  • PMC. Study of ALDH from Thermus thermophilus—Expression, Purification and Characterisation of the Non-Substrate Specific, Thermophilic Enzyme Displaying Both Dehydrogenase and Esterase Activity. Retrieved from [Link]

  • PubChem. Methyl oct-4-enoate. Retrieved from [Link]

  • MDPI. Z,E-Isomerism in a Series of Substituted Iminophosphonates: Quantum Chemical Research. Retrieved from [Link]

  • The Good Scents Company. methyl (Z)-4-octenoate. Retrieved from [Link]

  • Google Patents. Process for the separation of diacetyl-containing mixtures of methyl ethyl ketone, ethyl acetate, ethanol, water and optionally toluol and n-hexane.
  • MDPI. (2026, January 20). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. Molecules. Retrieved from [Link]

  • The University of Oklahoma. (2009, February 24). Catalytic Deoxygenation of Methyl-Octanoate and Methyl-Stearate on Pt/Al2O3. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Catalyst Load for Methyl (4E)-oct-4-enoate Cross-Metathesis

Welcome to the technical support resource for optimizing the cross-metathesis (CM) of methyl (4E)-oct-4-enoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to enha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for optimizing the cross-metathesis (CM) of methyl (4E)-oct-4-enoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and selectivity of their metathesis reactions. We will move beyond simple procedural lists to explore the underlying principles that govern catalyst performance, providing you with the expert insights needed to troubleshoot and perfect your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of a cross-metathesis reaction involving an internal olefin like methyl (4E)-oct-4-enoate.

Q1: What is a typical starting catalyst loading for the cross-metathesis of an internal olefin like methyl (4E)-oct-4-enoate?

A reasonable starting point for catalyst loading in the cross-metathesis of internal, unhindered olefins is between 0.1 and 2.0 mol %.[1][2] For many systems utilizing highly active second-generation catalysts, loadings as low as 0.1 mol % can achieve high conversion and selectivity.[3] It is always recommended to perform an initial screen to find the optimal balance between reaction rate and catalyst cost/residual metals. Starting too high can lead to unnecessary cost and potential side reactions, while starting too low may result in incomplete conversion.

Q2: Which type of ruthenium catalyst is most suitable for this reaction?

Second-generation Grubbs (e.g., G2) and Hoveyda-Grubbs (e.g., HG2) catalysts are generally the most effective for the cross-metathesis of fatty acid methyl esters (FAMEs) like methyl (4E)-oct-4-enoate.[1][4] These catalysts, which feature an N-heterocyclic carbene (NHC) ligand, offer an excellent balance of high activity, stability, and broad functional group tolerance compared to first-generation catalysts.[5] For challenging or sterically hindered substrates, more specialized catalysts may be required.[6]

Q3: Why is a strictly inert atmosphere so critical for this reaction?

Ruthenium metathesis catalysts are sensitive to oxygen and moisture.[7] Exposure to air can lead to decomposition of the active catalytic species, resulting in significantly reduced activity or complete reaction failure.[8] All manipulations, including solvent and reagent transfers, should be performed under an inert atmosphere (e.g., high-purity argon or nitrogen) using standard Schlenk techniques or within a glovebox to ensure reproducibility and optimal performance.[9]

Q4: What are the primary competing reactions I should be aware of?

The main challenge in cross-metathesis is controlling selectivity.[10] You must consider two primary competing reactions:

  • Self-metathesis (or Homodimerization): Both your starting olefin, methyl (4E)-oct-4-enoate, and your cross-partner can react with themselves, leading to undesired byproducts.[11]

  • Isomerization: Decomposition of the ruthenium catalyst can generate ruthenium-hydride species, which are known to catalyze the isomerization of the double bond along the alkyl chain, leading to a mixture of products.[10][12]

Troubleshooting and Optimization Guide

This section provides in-depth, question-and-answer-based solutions to specific experimental problems.

Problem 1: Low or No Conversion

Q: I have set up my reaction, but after several hours, analysis by GC/TLC/NMR shows little to no consumption of my starting materials. What are the most likely causes and how do I fix this?

A: Low or no conversion is a common issue that can almost always be traced back to one of three areas: catalyst activity, reaction environment, or reagent purity. The following workflow provides a systematic approach to diagnosing the problem.

G start Low Conversion Observed cat_check 1. Assess Catalyst Activity start->cat_check env_check 2. Verify Inert Atmosphere cat_check->env_check cat_issue Is catalyst old, improperly stored, or from an unreliable source? cat_check->cat_issue reagent_check 3. Check Reagent/Solvent Purity env_check->reagent_check env_issue Are there potential leaks? Is gas source high purity? env_check->env_issue reagent_issue Were reagents purified? Were solvents properly degassed? reagent_check->reagent_issue cat_issue->env_check No cat_sol Solution: Use fresh catalyst. Test on a reliable control reaction. cat_issue->cat_sol Yes env_issue->reagent_check No env_sol Solution: Check all seals/septa. Improve Schlenk line technique. env_issue->env_sol Yes reagent_sol Solution: Purify substrates. Use anhydrous, freshly degassed solvent. reagent_issue->reagent_sol Yes end_node Re-run Experiment reagent_issue->end_node No cat_sol->end_node env_sol->end_node reagent_sol->end_node

Caption: Troubleshooting workflow for low conversion.

Causality Explained:

  • Catalyst Integrity: Ruthenium carbenes are complex molecules. Over time, or with improper storage, they can degrade. A simple control reaction, such as the ring-closing metathesis of diethyl diallylmalonate, can quickly validate if your catalyst batch is active.

  • Inert Environment: Oxygen can irreversibly oxidize the ruthenium center. Water can react with the catalyst in various detrimental ways.[13] Even small leaks in your Schlenk line or a faulty glovebox seal can introduce enough air to kill a low-loading reaction.

  • Reagent Purity: The substrate itself, or the solvent, can contain catalyst poisons. Common culprits include peroxides in ethereal solvents, sulfur compounds, or coordinating species like amines and phosphines. It is crucial to use freshly purified and thoroughly degassed reagents and solvents.[9]

Problem 2: Poor Selectivity (High Self-Metathesis)

Q: My reaction is working, but I am forming significant quantities of the methyl (4E)-oct-4-enoate homodimer and the homodimer of my cross-partner. How can I favor the desired cross-metathesis product?

A: Achieving high cross-selectivity is a classic challenge in olefin metathesis.[14] It arises because all olefins in the mixture can participate in the catalytic cycle.

Strategies to Improve Cross-Selectivity:

  • Use Stoichiometric Excess: The most common and effective strategy is to use a large excess (typically 2-5 equivalents) of the less valuable or more volatile cross-partner.[15] Le Chatelier's principle dictates that this will drive the equilibrium towards the formation of the cross-metathesis product.

  • Adjust Concentration: Reaction kinetics can be influenced by concentration. While high dilution can favor intramolecular reactions (like ring-closing), for intermolecular cross-metathesis, adjusting the concentration can alter the relative rates of CM vs. self-metathesis. This parameter should be screened.

  • Catalyst Selection: Different catalysts exhibit different selectivities based on the steric and electronic properties of their ligands. If selectivity remains poor with a standard G2 or HG2 catalyst, screening other commercially available catalysts may be beneficial. For instance, catalysts designed for Z-selectivity, like Stewart-Grubbs catalysts, may offer different reactivity profiles.[7][16]

Problem 3: Finding the "Sweet Spot" for Catalyst Loading

Q: I want to use the absolute minimum amount of catalyst for cost-effectiveness and to simplify purification, without sacrificing yield. What is a robust method for optimizing the catalyst load?

A: A systematic catalyst loading screen is the most effective method. This involves setting up a series of small-scale, parallel reactions where only the catalyst concentration is varied. This allows for direct comparison of reaction rate and final conversion.

Experimental Protocol: Catalyst Loading Optimization Screen

This protocol describes a method for determining the minimum required catalyst loading for the cross-metathesis of methyl (4E)-oct-4-enoate with a generic terminal olefin partner, "Partner X".

1. Reagent and Solvent Preparation:

  • Methyl (4E)-oct-4-enoate & Partner X: Purify by passing through a short plug of activated basic alumina to remove potential acidic impurities and peroxides.

  • Solvent (e.g., Anhydrous Toluene or Dichloromethane): Degas thoroughly by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.[9]

2. Reaction Setup (Perform under Inert Atmosphere):

  • Prepare a stock solution of methyl (4E)-oct-4-enoate (1.0 eq) and Partner X (2.0 eq) in the degassed solvent to a known concentration (e.g., 0.5 M).

  • In separate, labeled reaction vials (e.g., 4 mL vials with stir bars), add the required volume of the substrate stock solution for a 0.1 mmol scale reaction.

  • Prepare a stock solution of the Grubbs 2nd Generation catalyst in a small amount of degassed solvent (e.g., 1.0 mg/mL). This minimizes weighing errors for small quantities.

3. Catalyst Addition and Monitoring:

  • To each vial, add the calculated volume of the catalyst stock solution to achieve the target loadings.

Vial #Target Loading (mol %)Catalyst Stock to Add (µL)
10.1X
20.22X
30.55X
41.010X
52.020X
Table 1: Example catalyst loading screen setup.
  • Stir all reactions at the desired temperature (e.g., 40 °C).

  • Monitor the reactions by taking small aliquots at set time points (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquot in a small amount of ethyl vinyl ether and analyze by GC or ¹H NMR to determine the conversion of the limiting reagent.[17]

4. Data Analysis:

  • Plot conversion (%) versus time (hours) for each catalyst loading.

  • The optimal loading is the lowest concentration that provides the desired conversion (>95%) in an acceptable timeframe.

Catalyst Loading (mol %)Conversion at 1h (%)Conversion at 4h (%)Conversion at 24h (%)Notes
0.1154570Reaction is slow, likely incomplete.
0.2408596Good conversion, complete overnight.
0.5 80 >98 >98 Optimal: Fast and complete conversion.
1.090>98>98Faster, but diminishing returns.
2.0>95>98>98Very fast, but potentially wasteful.
Table 2: Example results from a catalyst loading optimization screen.

Catalytic Cycle and Mechanistic Considerations

Understanding the fundamental mechanism allows for more informed troubleshooting. The widely accepted Chauvin mechanism for olefin metathesis proceeds via a series of [2+2] cycloadditions and cycloreversions.

Caption: Simplified Chauvin mechanism for cross-metathesis.

This cycle highlights that the reaction is an equilibrium. The removal of a volatile byproduct (like ethylene in reactions with terminal olefins) can drive the reaction to completion.[5] For CM between two internal olefins, the product distribution is governed by the relative stability of the olefins and the kinetics of the various possible reaction pathways.

References

  • Ryba, M., et al. (2018). Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol. ACS Omega. [Link]

  • Ryba, M., et al. (2018). Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol. ACS Omega. [Link]

  • Chérif, S. E., et al. (2022). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. Chemical Science. [Link]

  • Ryba, M., et al. (2018). Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross Metathesis with Eugenol. ACS Publications. [Link]

  • Delaude, L., et al. (2010). Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles. [Link]

  • Lee, C-W., et al. (2020). Cross-metathesis of methyl oleate and cis-2-butene-1,4-diol: a direct route to bifunctional polymer building blocks. ChemRxiv. [Link]

  • Spokoyny, A. M. (2013). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest Dissertations Publishing. [Link]

  • Apeiron Synthesis (2023). Cross-Metathesis Powered by Apeiron Synthesis Catalyst. Apeiron Synthesis. [Link]

  • Marciniec, B. (2009). Cross-metathesis of Vinylsilanes with Olefins in the Presence of Grubb′s Catalyst. ResearchGate. [Link]

  • Lee, C. W., et al. (2005). Impurity reduction in Olefin metathesis reactions.
  • Sytniczuk, A., et al. (2020). Decomposition of Ruthenium Olefin Metathesis Catalysts. MDPI. [Link]

  • Liu, Y., et al. (2021). Process Optimization of Synthesis of 1-Decene by Olefin Metathesis of Methyl Oleate. 2021 International Conference on Chemical, Mechanical and Environmental Sciences (ICCMES 2021). [Link]

  • Kajita, Y. (2013). Olefin Metathesis Well-Defined Ru Catalysts. SlideShare. [Link]

  • Organic Chemistry Portal (n.d.). Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. [Link]

  • Bieniek, M., et al. (2006). Advanced Fine-Tuning of Grubbs/Hoveyda Olefin Metathesis Catalysts: A Further Step toward an Optimum Balance between Antinomic Properties. Journal of the American Chemical Society. [Link]

  • Lee, C-W., et al. (2020). Cross-Metathesis approach to a,w-Bifunctional Compounds from Methyl Oleate and cis-2-Butene-1,4-diol. ChemRxiv. [Link]

  • Odewole, O. A., et al. (2021). Metathesis reactions: Effect of additives as co-catalysts to Grubbs' or Schrock's catalyst. ScienceDirect. [Link]

  • O'Brien, R. V., et al. (2009). A design-of-experiments approach for the optimization and understanding of the cross-metathesis reaction of methyl ricinoleate with methyl acrylate. ChemSusChem. [Link]

  • Lee, C-W., et al. (2020). Cross-Metathesis approach to a,w-Bifunctional Compounds from Methyl Oleate and cis-2-Butene-1,4-diol. ResearchGate. [Link]

  • Foley, D. (2015). When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization? ResearchGate. [Link]

  • Grela, K., et al. (2020). NHC Ligand Effects on Ru-Catalyzed Cross-Metathesis of Renewable Materials. MDPI. [Link]

  • Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Semantic Scholar. [Link]

  • Mpaulo, M. (2015). Styrene Cross-metathesis Using Low Catalyst Concentrations. University of the Witwatersrand, Johannesburg. [Link]

  • Prasath, R. A., & Gunanathan, C. (2019). Olefin metathesis of fatty acids and vegetable oils. Journal of Chemical Sciences. [Link]

  • Lee, S. (2008). Olefin Cross Metathesis. University of Illinois Urbana-Champaign. [Link]

  • Ueura, K., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances. [Link]

  • Zhang, W. (n.d.). Metathesis reaction Using Fluorous Grubbs-Hoveyda Catalyst, And Reverse. Fluorous Technologies, Inc.[Link]

  • Balcar, H., et al. (2011). Hoveyda–Grubbs type metathesis catalyst immobilized on mesoporous molecular sieves MCM-41 and SBA-15. Journal of Molecular Catalysis A: Chemical. [Link]

  • Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters. [Link]

  • Bradshaw, B., et al. (2016). SYNTHESIS OF (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6-(2H,7H)-NAPHTHALENEDIONE VIA N-TOSYL-(Sa)-BINAM-L-PROLINAMIDE ORGANOCATALYSIS. Organic Syntheses. [Link]

  • Organic Chemistry Portal (n.d.). Cross Metathesis. Organic Chemistry Portal. [Link]

  • Aïssa, C., & Fürstner, A. (2006). Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis. Journal of the American Chemical Society. [Link]

  • Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research. [Link]

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Troubleshooting

Technical Support Center: Purification and Isolation of Methyl (4E)-oct-4-enoate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification and isolation of methyl (4E)-oct-4-enoate. This do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification and isolation of methyl (4E)-oct-4-enoate. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of methyl (4E)-oct-4-enoate, presented in a question-and-answer format.

Question 1: After synthesizing methyl (4E)-oct-4-enoate via a Wittig reaction, my crude product is a thick, white paste that is difficult to handle. What is this and how can I remove it?

Answer:

The thick, white paste is almost certainly triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[1] Its removal is a frequent challenge due to its high polarity and tendency to co-crystallize with products.[2] Several strategies can be employed, and the best choice depends on the properties of your desired product.

  • Strategy 1: Selective Precipitation with Non-Polar Solvents

    • Rationale: TPPO has low solubility in non-polar solvents like hexanes or a mixture of hexanes and diethyl ether.[3]

    • Procedure:

      • Concentrate your crude reaction mixture.

      • Suspend the residue in a minimal amount of cold hexanes or a hexanes/diethyl ether mixture.

      • Stir vigorously for 15-30 minutes.

      • Filter the resulting slurry. The solid is primarily TPPO.

      • The filtrate, containing your methyl (4E)-oct-4-enoate, can then be concentrated and further purified. This process may need to be repeated for complete removal.[3]

  • Strategy 2: Metal Salt Complexation

    • Rationale: TPPO can form insoluble coordinate complexes with certain metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.[2][4]

    • Procedure (using ZnCl₂):

      • Dissolve your crude product in a polar solvent like ethanol or THF.

      • In a separate flask, prepare a solution of ZnCl₂ (2-3 equivalents relative to the estimated amount of TPPO) in warm ethanol.

      • Add the ZnCl₂ solution to your crude product solution with vigorous stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[2]

      • Filter the mixture to remove the solid complex.

      • The filtrate can then be worked up to isolate the product.

Question 2: My column chromatography separation of methyl (4E)-oct-4-enoate is poor, with significant tailing and co-elution of impurities.

Answer:

Poor chromatographic separation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Issue: Inappropriate Solvent System

    • Solution: The polarity of the eluent is critical for good separation. For a moderately polar compound like methyl (4E)-oct-4-enoate, a good starting point is a mixture of hexanes and ethyl acetate. Use thin-layer chromatography (TLC) to optimize the solvent ratio to achieve a retention factor (Rf) of 0.2-0.3 for your product. A gradient elution, starting with a low polarity and gradually increasing it, is often more effective than an isocratic (constant solvent ratio) elution for separating compounds with different polarities.

  • Issue: Column Overloading

    • Solution: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be no more than 1-5% of the weight of the silica gel.

  • Issue: Improper Column Packing

    • Solution: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

  • Issue: Compound Degradation on Silica Gel

    • Rationale: The acidic nature of silica gel can sometimes cause degradation or isomerization of sensitive compounds like unsaturated esters.

    • Solution:

      • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (0.1-1% in your eluent), to neutralize the acidic sites.

      • Use an alternative stationary phase: Consider using a more neutral stationary phase like alumina.

Question 3: My GC-MS analysis shows an impurity with the same mass as my product. How can I identify and separate it?

Answer:

An impurity with the same mass is likely a geometric isomer, in this case, methyl (4Z)-oct-4-enoate. The Wittig reaction, depending on the ylide used, can produce a mixture of E and Z isomers.[5]

  • Identification:

    • GC-MS: While the mass spectra will be very similar, the retention times of the E and Z isomers will likely differ on a suitable GC column. Polar capillary columns are often used for separating FAME isomers.[6]

    • ¹H NMR: The coupling constants of the vinylic protons are diagnostic. For the (E)-isomer, the coupling constant (J) is typically larger (~15 Hz) compared to the (Z)-isomer (~10 Hz).

  • Separation:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.[7][8]

    • Preparative HPLC: Reversed-phase HPLC can be a powerful technique for separating cis and trans isomers of fatty acid methyl esters.[9]

    • Argentation Chromatography: This technique utilizes a stationary phase impregnated with silver ions, which interact differently with the cis and trans double bonds, allowing for their separation.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of methyl (4E)-oct-4-enoate?

A1: The key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
Boiling PointApprox. 70-72 °C at 11 mmHg
AppearanceColorless to pale yellow liquid
SolubilitySoluble in organic solvents like ethanol, ether, and acetone; practically insoluble in water.[11]

Q2: How should I store methyl (4E)-oct-4-enoate to prevent degradation?

A2: Methyl (4E)-oct-4-enoate is an unsaturated ester and is susceptible to oxidation and hydrolysis. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended).[3] Protect it from light and moisture.[11]

Q3: What analytical techniques are best for assessing the purity of methyl (4E)-oct-4-enoate?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and for separating E/Z isomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to confirm the isomeric purity and identify any non-volatile impurities.[13]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for preparative separation of isomers.[14]

Section 3: Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying methyl (4E)-oct-4-enoate from impurities with significantly different boiling points, such as residual solvent or high-boiling point byproducts.

Materials:

  • Crude methyl (4E)-oct-4-enoate

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Thermometer

  • Vacuum pump and gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude methyl (4E)-oct-4-enoate and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-15 mmHg).

  • Heating: Begin gently heating the flask using the heating mantle.

  • Fraction Collection:

    • Collect the initial low-boiling fraction (forerun), which may contain residual solvents, in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of methyl (4E)-oct-4-enoate under the applied vacuum, switch to a clean receiving flask to collect the main product fraction.

    • Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing polar impurities, such as triphenylphosphine oxide, and for separating E/Z isomers.

Materials:

  • Crude methyl (4E)-oct-4-enoate

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system that provides good separation of your product from impurities (aim for an Rf of 0.2-0.3 for the product).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions containing methyl (4E)-oct-4-enoate and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity of the isolated product by GC-MS and NMR.

Section 4: Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude Crude Methyl (4E)-oct-4-enoate (from Wittig Reaction) Decision1 Major Impurity? Crude->Decision1 Distillation Fractional Distillation Decision1->Distillation Different Boiling Points Chromatography Column Chromatography Decision1->Chromatography Polar Impurities / Isomers Precipitation Selective Precipitation (e.g., with Hexanes) Decision1->Precipitation TPPO Pure_Product Pure Methyl (4E)-oct-4-enoate Distillation->Pure_Product Chromatography->Pure_Product Precipitation->Chromatography Further Purification GCMS GC-MS Pure_Product->GCMS NMR NMR ('H & ¹³C) Pure_Product->NMR HPLC HPLC Pure_Product->HPLC

Caption: Decision workflow for the purification of methyl (4E)-oct-4-enoate.

References

  • Lee, J. H., Lee, K. T., & Akoh, C. C. (2008). Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 56(24), 11635-11639. [Link]

  • SPEC Engineers. (n.d.). Fractional Distillation of Methyl Esters (FAME). [Link]

  • FENIX Process Technologies Pvt. Ltd. (n.d.). Methyl Ester Fractionation. [Link]

  • Muez Hest. (n.d.). Fractional Distillation Plant Setup in India. [Link]

  • Isola, A. M., Holman, N. J., Tometzki, G. B., Watts, J. P., Koser, S., Klintz, R., & Münster, P. (2000). U.S. Patent No. 6,011,181. Washington, DC: U.S.
  • Breuer, B., Stuhlfauth, T., & Fock, H. P. (1987). Separation of fatty acids or methyl esters including positional and geometric isomers by alumina argentation thin-layer chromatography. Journal of chromatographic science, 25(7), 302-306. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Hénon, G., Vincendeau, S., & Carlier, H. (1998). High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis, 26(5), 186-191. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Batna, A., & Cunnane, S. C. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 495-500. [Link]

  • PubChem. (n.d.). 4-Octene, (4E)-. National Center for Biotechnology Information. [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033388). [Link]

  • Carrapiso, A. I., & García, C. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry, 53(14), 5487-5493. [Link]

  • Supporting Materials. (n.d.). [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram and mass spectrum of methyl octanoate extracted from.... [Link]

  • CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • ResearchGate. (2026). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. [Link]

  • M. Ito, et al. (2022). Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 414, 6371-6378. [Link]

  • Hallgren, B., Ryhage, R., & Stenhagen, E. (1959). The Mass Spectra of Methyl Oleate, Methyl Linoleate, and Methyl Linolenate. Acta Chemica Scandinavica, 13, 845-847. [Link]

  • Fujiki, M. (2007). A facile synthesis route to decyl-(R)-2-methylbutyl-dichlorosilane as a monomer of rigid-rod helical polysilane. Journal of the Japan Petroleum Institute, 50(5), 265-270. [Link]

  • National Institute of Standards and Technology. (n.d.). Octane, 4-methyl-. NIST Chemistry WebBook. [Link]

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Optimization

handling, storage stability, and degradation of methyl (4E)-oct-4-enoate

Welcome to the technical support guide for methyl (4E)-oct-4-enoate. This document is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for methyl (4E)-oct-4-enoate. This document is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this unsaturated ester. Here, we address common challenges and questions through detailed FAQs and troubleshooting guides, grounded in established chemical principles.

Section 1: Quick-Start Handling and Safety

Proper handling from the moment of receipt is critical to maintaining the integrity of methyl (4E)-oct-4-enoate. This compound is an unsaturated ester, making it susceptible to specific degradation pathways.

Core Handling Workflow

The following diagram outlines the essential steps from receiving the compound to its use in experiments.

cluster_receiving Receiving & Initial Storage cluster_preparation Experimental Use cluster_cleanup Disposal & Cleanup receive Receive Compound inspect Inspect Container Seal receive->inspect Check for damage store_initial Store Immediately: -20°C, Inert Atmosphere inspect->store_initial If seal is intact equilibrate Equilibrate to Room Temp (in desiccator) store_initial->equilibrate Prepare for use aliquot Aliquot Under Inert Gas (e.g., Argon) equilibrate->aliquot use_exp Use in Experiment aliquot->use_exp spill Handle Spills with Absorbent Material aliquot->spill In case of spill store_aliquot Reseal & Store Aliquots use_exp->store_aliquot If leftover dispose Dispose According to Local Regulations use_exp->dispose Post-experiment

Caption: Recommended workflow for methyl (4E)-oct-4-enoate.

Safety Precautions:

  • Flammability: Methyl octanoate is a flammable liquid and should be kept away from heat, sparks, or open flames.[1][2] All equipment used for handling must be properly grounded to prevent static discharge.[3]

  • Irritation: The compound may cause mild irritation to the eyes, skin, and respiratory system upon prolonged exposure.[4] Always handle it in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

Section 2: Storage and Stability FAQs

Unsaturated esters require specific storage conditions to prevent degradation that can compromise experimental results.

Q: What are the ideal storage conditions for methyl (4E)-oct-4-enoate?

A: The optimal storage conditions are designed to mitigate the two primary degradation pathways: oxidation and hydrolysis. We recommend the following:

ParameterRecommendationRationale
Temperature -20°C or lowerLow temperatures significantly slow the rate of all chemical reactions, including autoxidation and hydrolysis.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)The double bond is highly susceptible to autoxidation in the presence of oxygen. An inert atmosphere displaces oxygen, preventing this reaction.[7]
Light Amber Vial / Dark LocationUV radiation can initiate and accelerate photodegradation and autoxidation pathways.[8][9][10]
Moisture Tightly Sealed ContainerEsters can undergo hydrolysis in the presence of water, which is often catalyzed by trace acidic or basic impurities.[11][12][13]

Q: I only need to use a small amount of the compound at a time. What is the best practice?

A: Avoid repeated freeze-thaw cycles and exposure of the main stock to the atmosphere. When you first receive the compound, we advise allowing the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation. Then, under a stream of inert gas (e.g., argon), create smaller, single-use aliquots in amber glass vials. This preserves the integrity of the master stock.

Q: Can I add an antioxidant for long-term storage?

A: Yes, for extended storage, adding a suitable antioxidant can be beneficial. Phenolic antioxidants like BHT (Butylated hydroxytoluene) can inhibit the free-radical autoxidation process.[11] Essential oils containing phenols such as eugenol or carvacrol have also been shown to be effective antioxidants for unsaturated fatty acid methyl esters.[14] However, you must first verify that the chosen antioxidant will not interfere with your downstream applications.

Section 3: Troubleshooting Degradation

If you suspect your sample has degraded, this section will help you identify the likely cause and determine the appropriate course of action.

Q: My sample has developed a sharp, unpleasant, or "rancid" odor. What does this mean?

A: This is a classic sign of autoxidation . The double bond in methyl (4E)-oct-4-enoate is susceptible to attack by atmospheric oxygen, leading to the formation of hydroperoxides.[15][16] These initial products are unstable and decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and short-chain carboxylic acids, which are responsible for the off-odors.

  • Likely Cause: The sample was exposed to oxygen, possibly from an improper seal, storage without an inert gas overlay, or repeated opening of the container. Heat and light can accelerate this process.

  • Recommended Action: The sample is likely compromised. We recommend analyzing its purity via Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products.[17][18] For future use, ensure storage under an inert atmosphere.

Q: My analytical results (e.g., NMR, GC-MS) show the presence of methanol and (4E)-oct-4-enoic acid. What happened?

A: The presence of the parent carboxylic acid and methanol is a clear indication of hydrolysis . The ester bond has been cleaved by a reaction with water.[12][19]

  • Likely Cause: The sample was exposed to moisture. This can be exacerbated by the presence of acidic or basic contaminants on glassware or in solvents, which catalyze the reaction.[13][20]

  • Recommended Action: The sample's purity is compromised. To prevent this, always use dry (anhydrous) solvents and glassware. Ensure the compound is stored in a tightly sealed container and consider storing it over a desiccant if moisture is a persistent issue.

Q: I see a greater number of peaks in my GC chromatogram than expected, but the odor hasn't changed significantly. What could be the issue?

A: This could be due to isomerization . The trans (E) double bond at the C4 position could potentially isomerize to the cis (Z) conformation or migrate to other positions along the carbon chain, especially if exposed to heat or certain catalysts. While less common under proper storage, it can occur during experimental workups at elevated temperatures or in the presence of acid/base catalysts.

  • Likely Cause: Thermal stress or exposure to catalytic impurities during an experiment.

  • Recommended Action: Analyze the sample using a technique that can differentiate isomers, such as a GC with a specialized column or NMR spectroscopy. Review your experimental protocol to identify potential sources of heat or catalysts that could be causing isomerization.

Section 4: In-Depth Degradation Pathways

Pathway 1: Autoxidation

Autoxidation is a free-radical chain reaction and the most common degradation pathway for unsaturated compounds exposed to air.[21]

  • Initiation: An initiator (like UV light or a metal catalyst) abstracts a hydrogen atom from an allylic position (the carbon adjacent to the double bond), forming a resonance-stabilized alkyl radical (R•).

  • Propagation: The alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another unsaturated ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain reaction.

  • Termination: The reaction stops when two radicals combine to form a non-radical species.

The resulting hydroperoxides are unstable and decompose, leading to the aldehydes, ketones, and other volatile compounds responsible for rancidity.[16]

cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_products Decomposition Products RH Unsaturated Ester (RH) R_rad Alkyl Radical (R•) RH->R_rad + Initiator - H• ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad + O₂ Initiator Initiator (UV, Heat, Metal) O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH - R• ROOH->R_rad Continues Cycle Decomp Secondary Products (Aldehydes, Ketones, etc.) ROOH->Decomp Decomposition

Caption: Free-radical autoxidation chain reaction mechanism.

Pathway 2: Hydrolysis

Hydrolysis is the cleavage of the ester bond by water. It can be catalyzed by either acid or base.[19]

  • Acid-Catalyzed Hydrolysis: The reaction is reversible. The carbonyl oxygen is protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[13]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible. A hydroxide ion directly attacks the carbonyl carbon. The final products are the carboxylate salt and methanol.[20]

Section 5: Experimental Protocols

Protocol 1: Rapid Purity Check by GC-MS

This protocol allows for a quick assessment of sample integrity.

  • Standard Preparation: Prepare a 100 µg/mL solution of your methyl (4E)-oct-4-enoate standard in a high-purity solvent like hexane or ethyl acetate.

  • Sample Preparation: Prepare a solution of your test sample at the same concentration.

  • GC-MS Parameters (Example):

    • Column: HP-5MS or equivalent (non-polar).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at 1.0 mL/min.

    • MS Detector: Scan from m/z 40 to 400.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms. The presence of significant peaks other than the main analyte peak in your test sample indicates impurity or degradation. Common degradation products (like aldehydes) will have characteristic mass spectra.[22]

Protocol 2: Forced Degradation Study

This study helps identify potential degradation products under stress conditions.

  • Prepare Samples: Prepare four separate aliquots of your compound in a suitable solvent.

    • Control: Store at -20°C in the dark under argon.

    • Acidic: Add a small amount of dilute HCl.

    • Basic: Add a small amount of dilute NaOH.

    • Oxidative: Sparge with air or add a small amount of dilute hydrogen peroxide.

  • Incubation: Incubate the acidic, basic, and oxidative samples at a moderately elevated temperature (e.g., 40-50°C) for a set period (e.g., 24-48 hours). Keep the control sample under ideal conditions.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all four samples by GC-MS or LC-MS.[23]

  • Interpretation:

    • Compare the stressed samples to the control.

    • New peaks in the acidic/basic samples likely correspond to hydrolysis products.[13]

    • New peaks in the oxidative sample likely correspond to autoxidation products.[16]

References

  • Ikeda, N., & Fukuzumi, K. (n.d.). Autoxidation of Unsaturated Fatty Acid Methyl Esters. III. J-Stage. [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax. [Link]

  • DTIC. (n.d.). STUDIES ON THE MECHANISM OF THE AUTOXIDATION OF UNSATURATED FATTY ACID ESTERS. DTIC. [Link]

  • Unknown. (n.d.). 4.7 hydrolysis of esters. Unknown Source. [Link]

  • Kalinová, K., et al. (2016, May 15). [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils]. PubMed. [Link]

  • Ikeda, N., & Fukuzumi, K. (1978, August 9). Autoxidation of unsaturated fatty acid methyl esters. II. Canada.ca. [Link]

  • Gamelas, J. A. F., et al. (2018, January 3). New Insights on the Oxidation of Unsaturated Fatty Acid Methyl Esters Catalyzed by Niobium(V) Oxide. A Study of the Catalyst Surface Reactivity. MDPI. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Chemguide. [Link]

  • Unknown. (n.d.). Lipids: biosynthesis and degradation of fatty acids. Unknown Source. [Link]

  • ResearchGate. (n.d.). General pathway for metabolism of FAME. ResearchGate. [Link]

  • ARC Journals. (n.d.). Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. ARC Journals. [Link]

  • Blanco, M. B., et al. (2009, May 21). OH-initiated Degradation of Unsaturated Esters in the Atmosphere: Kinetics in the Temperature Range of 287-313 K. PubMed. [Link]

  • Czub, P., & Kłosowiak, L. (n.d.). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. PMC. [Link]

  • Wikipedia. (n.d.). Fatty acid degradation. Wikipedia. [Link]

  • Unknown. (n.d.). Contribution to Photodegradation Study, Chemical Behaviour of Unsaturated Polyester Resin Under Irradiation. Unknown Source. [Link]

  • MDPI. (2022, February 9). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. MDPI. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • Frontiers. (n.d.). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. [Link]

  • ResearchGate. (n.d.). Accelerated weathering of unsaturated polyester resins. Aspects of appearance change. ResearchGate. [Link]

  • Slawson, V., & Mead, J. F. (2025, September 20). Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate. [Link]

  • Funtan, A., et al. (2021, March 30). Self‐Diagnostic Polymers—Inline Detection of Thermal Degradation of Unsaturated Poly(ester imide)s. Uni Halle. [Link]

  • European Composites Industry Association. (2021, May 15). Safe handling of Unsaturated Polyester (UP) Resins. Unknown Source. [Link]

  • James, A., & Martin, A. (1956, May 1). Gas-liquid chromatography: the separation and identification of the methyl esters of saturated and unsaturated acids from formic acid to n-octadecanoic acid. Semantic Scholar. [Link]

  • ChemBK. (2024, April 9). Methyl Octanoate. ChemBK. [Link]

  • Gara, S., et al. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. [Link]

  • PubChem. (n.d.). Methyl oct-4-enoate. PubChem. [Link]

  • ResearchGate. (2025, September 14). Investigation of the behavior of methyl octanoate and 2-alkanol mixtures: Evaluating the friction theory. ResearchGate. [Link]

  • Google Patents. (n.d.). US20110028659A1 - Method for extending shelf life of vinyl ester resin or unsaturated polyester resin.
  • The Good Scents Company. (n.d.). ethyl (E)-4-octenoate, 78989-37-4. The Good Scents Company. [Link]

  • Scent.vn. (n.d.). Methyl (E)oct-3-enoate CAS# 35234-16-3. Scent.vn. [Link]

  • Rule. (2025, August 29). Is unsaturated polyester resin safe-Rule. Rule. [Link]

  • Unknown. (n.d.). 1 Unsaturated Polyester Resins. Unknown Source. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl (4E)-oct-4-enoate Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the esterification of isolated unsaturated fatty acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the esterification of isolated unsaturated fatty acids. Synthesizing methyl (4E)-oct-4-enoate from (4E)-oct-4-enoic acid seems straightforward, but traditional methods often yield a complex mixture of isomers and adducts. This guide decodes the mechanistic causality behind these unwanted byproducts and provides a self-validating protocol to ensure absolute structural and stereochemical fidelity.

Diagnostic Workflow

If you are observing impurities in your final product, use the following logical workflow to identify the mechanistic failure point in your current esterification protocol.

G Start Analyze Crude Mixture (GC-MS / NMR) Q1 Is the target mass +32 Da (Methoxy addition)? Start->Q1 Q2 Is the double bond conjugated (2-enoate)? Q1->Q2 No Sol1 Reduce reaction time, or switch to base cat. Q1->Sol1 Yes Q3 Is there E -> Z stereochemical loss? Q2->Q3 No Sol2 Avoid Brønsted acids. Use MeI/K2CO3. Q2->Sol2 Yes Sol3 Exclude light/radicals. Avoid prolonged heating. Q3->Sol3 Yes Success Pure Methyl (4E)-oct-4-enoate Q3->Success No

Diagnostic logic flow for identifying and resolving esterification byproducts.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing double-bond migration (isomerization to the 2-enoate) during Fischer esterification? A1: The causality lies in the electrophilic nature of the Brønsted acid catalyst (e.g., H2SO4) used in standard Fischer esterification[1]. When (4E)-oct-4-enoic acid is heated in acidic methanol, the isolated C4=C5 double bond can undergo protonation, forming a transient secondary carbocation intermediate[2]. Through a series of rapid 1,2-hydride shifts, the positive charge migrates toward the carbonyl group. Subsequent deprotonation yields methyl (2E)-oct-2-enoate. This conjugated α,β-unsaturated ester is a deep thermodynamic sink, making the migration effectively irreversible under these conditions[3].

Q2: I am detecting a +32 Da mass shift (methoxy-octanoate) in my GC-MS. What causes this? A2: This is a direct consequence of the same carbocation intermediate discussed above. Because the reaction is run in a vast excess of methanol (which serves as both solvent and reactant in Fischer esterification[4]), the nucleophilic solvent can trap the carbocation before a hydride shift or deprotonation occurs. This acid-catalyzed etherification adds a methoxy group across the original double bond, irreversibly consuming your starting material and complicating purification.

Q3: My product has the correct mass and double-bond position, but NMR shows a loss of the (4E) stereocenter, resulting in an E/Z mixture. How did this happen? A3: Stereochemical scrambling is triggered by the reversibility of the alkene protonation. When the double bond is protonated, the resulting C4-C5 single bond can freely rotate. When the intermediate deprotonates to reform the alkene, it does so to yield a mixture of (4E) and (4Z) isomers [1.12]. Additionally, prolonged thermal stress (refluxing) can induce radical-mediated E/Z isomerization. To preserve the (4E) geometry, the alkene must be completely shielded from electrophilic protons and extreme heat.

Q4: What is the recommended self-validating protocol to synthesize methyl (4E)-oct-4-enoate without these byproducts? A4: To eliminate byproducts, you must change the mechanistic paradigm from an acid-catalyzed acyl substitution to a base-promoted S_N2 alkylation[1]. By reacting the carboxylic acid with potassium carbonate (K2CO3) and methyl iodide (MeI) in a polar aprotic solvent (DMF), the acid is deprotonated to form a nucleophilic carboxylate. This carboxylate then directly attacks the methyl iodide. Because this system is mildly basic and operates at room temperature, it structurally precludes the formation of a carbocation. It is a self-validating system: without an acid source, alkene protonation is impossible, guaranteeing 100% retention of the double bond's position and geometry.

Mechanistic Pathway Analysis

Mechanism SM (4E)-oct-4-enoic acid AcidCat H+ / MeOH (Fischer Conditions) SM->AcidCat BaseCat K2CO3 / MeI (Mild Alkylation) SM->BaseCat Carbocation Carbocation Intermediate (C3, C4, or C5) AcidCat->Carbocation Protonation of C=C Prod Methyl (4E)-oct-4-enoate (Desired) AcidCat->Prod Reversible Addition BaseCat->Prod SN2 (No C=C disruption) Byprod1 Methyl (2E)-oct-2-enoate (Migration) Carbocation->Byprod1 Hydride shifts + Deprotonation Byprod2 Methoxy-octanoate (Solvent Addition) Carbocation->Byprod2 MeOH attack Byprod3 Methyl (4Z)-oct-4-enoate (Isomerization) Carbocation->Byprod3 Bond rotation + Deprotonation

Mechanistic divergence between acid-catalyzed byproducts and base-promoted target synthesis.

Quantitative Data: Comparison of Esterification Methods

To illustrate the impact of the chosen methodology, the table below summarizes the typical byproduct distribution when esterifying (4E)-oct-4-enoic acid[5][1.18].

Esterification MethodReagents & ConditionsYield (%)Isomerization to 2-Enoate (%)Methoxy Addition (%)E/Z Scrambling (%)
Fischer Esterification MeOH, H2SO4, Reflux60 - 6515 - 205 - 1010 - 15
Steglich Esterification MeOH, DCC, DMAP, RT80 - 85< 1Not Detected< 1
Base-Promoted Alkylation MeI, K2CO3, DMF, RT92 - 95Not DetectedNot DetectedNot Detected
Standard Operating Procedure: Base-Promoted Alkylation (Self-Validating Protocol)

This step-by-step methodology ensures the high-fidelity synthesis of methyl (4E)-oct-4-enoate without the risk of double-bond migration or solvent addition.

Step 1: Preparation of the Carboxylate Salt

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of (4E)-oct-4-enoic acid in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate (K2CO3).

  • Stir the suspension at room temperature (20–25 °C) for 30 minutes under an inert argon atmosphere to ensure complete deprotonation and formation of the potassium carboxylate salt.

Step 2: S_N2 Alkylation

  • Wrap the reaction flask in aluminum foil to exclude light (preventing any radical-induced isomerization).

  • Dropwise, add 1.2 equivalents of methyl iodide (MeI) via syringe. (Caution: MeI is a volatile alkylating agent; perform this strictly inside a fume hood.)

  • Allow the reaction to stir at room temperature for 3–4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1), observing the disappearance of the polar acid spot.

Step 3: Quenching and Extraction

  • Quench the reaction by adding cold distilled water (equal to 3x the reaction volume) to dissolve the inorganic salts and DMF.

  • Extract the aqueous layer three times with diethyl ether or hexanes.

  • Wash the combined organic layers sequentially with water (2x) and brine (1x) to remove residual DMF.

Step 4: Purification and Validation

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (keep the water bath below 30 °C to avoid volatilizing the product).

  • The resulting crude methyl (4E)-oct-4-enoate is typically >95% pure. If necessary, purify via flash column chromatography (silica gel, 0-5% EtOAc in hexanes).

  • Validate structural integrity via 1H-NMR: Ensure the multiplet for the vinylic protons remains at ~5.4 ppm (indicating C4=C5 retention) and the coupling constant ( J≈15 Hz) confirms the (4E) geometry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl (4E)-oct-4-enoate and Methyl (4Z)-oct-4-enoate for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of the geometric isomers, methyl (4E)-oct-4-enoate and methyl (4Z)-oct-4-enoate. Designed for researchers, scientists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the reactivity of the geometric isomers, methyl (4E)-oct-4-enoate and methyl (4Z)-oct-4-enoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing their differential reactivity, supported by spectroscopic data and detailed experimental protocols for key transformations.

Introduction: The Significance of Stereoisomerism in Reactivity

Geometric isomerism, arising from restricted rotation around a carbon-carbon double bond, imparts distinct three-dimensional arrangements to molecules. In the case of methyl (4E)-oct-4-enoate and methyl (4Z)-oct-4-enoate, the E (entgegen or trans) and Z (zusammen or cis) configurations dictate the spatial relationship of the alkyl chains attached to the double bond. This seemingly subtle difference has profound implications for the molecule's ground-state energy, steric environment, and, consequently, its chemical reactivity.

Generally, Z isomers of disubstituted alkenes, such as methyl (4Z)-oct-4-enoate, exhibit higher ground-state energy compared to their E counterparts. This is attributed to greater steric strain arising from the cis orientation of the larger substituents, which forces them into closer proximity.[1] This inherent instability often translates to a lower activation energy barrier for reactions, rendering the Z isomer more reactive.

This guide will explore this reactivity difference in the context of two common and synthetically important reactions: epoxidation and catalytic hydrogenation.

Spectroscopic and Physical Property Comparison

PropertyMethyl (4Z)-oct-4-enoateMethyl (4E)-oct-4-enoate (Predicted/Inferred)Key Differences & Explanation
Molecular Weight 156.22 g/mol [3]156.22 g/mol Identical, as they are isomers.
Boiling Point 72 °C @ 11 mmHg[3]Slightly lower than the (Z)-isomer.trans-isomers are generally more linear and pack less efficiently in the liquid phase, leading to weaker intermolecular forces and lower boiling points.
Density 0.896 g/cm³ (Predicted)[4]Similar to the (Z)-isomer.Minimal difference expected.
Refractive Index 1.431-1.438 @ 20 °C[3]Similar to the (Z)-isomer.Minimal difference expected.
¹H NMR (Olefinic H) ~5.3-5.5 ppm~5.4-5.6 ppmOlefinic protons in trans-alkenes are typically observed slightly downfield compared to cis-alkenes.
¹³C NMR (Allylic C) Upfield shiftDownfield shiftThe allylic carbons in Z-isomers often experience a "gamma-gauche" effect, causing an upfield shift compared to the E-isomer.[2]
IR Spectroscopy (C-H out-of-plane bend) Weak or absentStrong band around 965 cm⁻¹The out-of-plane C-H bending vibration for trans-disubstituted alkenes is a characteristic and strong absorption, which is absent or very weak in the corresponding cis-isomer.[2]

Comparative Reactivity Analysis

Epoxidation

Epoxidation, the formation of an epoxide from an alkene, is a crucial transformation in organic synthesis. The reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism where the alkene's π-bond attacks the electrophilic oxygen of the peroxyacid.[5]

Reactivity:

Due to its higher ground-state energy from steric strain, methyl (4Z)-oct-4-enoate is expected to exhibit a faster reaction rate in epoxidation compared to methyl (4E)-oct-4-enoate . The cis arrangement of the alkyl chains in the (Z)-isomer leads to greater steric repulsion, making the double bond more "strained" and thus more eager to react to relieve this strain.[6]

Stereospecificity:

The epoxidation of alkenes with peroxyacids is a stereospecific reaction, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide.[5]

  • Methyl (4Z)-oct-4-enoate will yield the corresponding cis-epoxide.

  • Methyl (4E)-oct-4-enoate will yield the corresponding trans-epoxide.

G cluster_0 Epoxidation of Methyl (4Z)-oct-4-enoate cluster_1 Epoxidation of Methyl (4E)-oct-4-enoate Z_alkene Methyl (4Z)-oct-4-enoate Z_reagent + m-CPBA Z_product cis-epoxide Z_reagent->Z_product Faster Rate E_alkene Methyl (4E)-oct-4-enoate E_reagent + m-CPBA E_product trans-epoxide E_reagent->E_product Slower Rate

Epoxidation Reactivity Comparison.
Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to yield a saturated ester.[6]

Reactivity:

The relative reactivity of E and Z isomers in catalytic hydrogenation can be more complex and depends on the catalyst and reaction conditions. However, a common observation is that methyl (4Z)-oct-4-enoate may hydrogenate faster than methyl (4E)-oct-4-enoate . This is often attributed to the greater steric accessibility of the double bond in the cis isomer for coordination to the catalyst surface. The less sterically hindered face of the double bond in the (Z)-isomer can more readily approach the active sites of the catalyst.[7]

Stereochemistry:

The hydrogenation of alkenes is a syn-addition, where both hydrogen atoms add to the same face of the double bond. For acyclic molecules like methyl oct-4-enoate isomers, this results in the same saturated product, methyl octanoate.

G Z_alkene Methyl (4Z)-oct-4-enoate Catalyst H₂, Pd/C Z_alkene->Catalyst Potentially Faster Adsorption E_alkene Methyl (4E)-oct-4-enoate E_alkene->Catalyst Potentially Slower Adsorption Product Methyl Octanoate Catalyst->Product

Catalytic Hydrogenation Pathway.

Experimental Protocols

The following are detailed, self-validating protocols for the epoxidation and catalytic hydrogenation of methyl oct-4-enoate isomers. These protocols are adapted from established procedures for similar unsaturated esters.[6][8][9]

Protocol 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the epoxidation of both methyl (4E)- and (4Z)-oct-4-enoate to their respective epoxides.

Materials:

  • Methyl (4E)- or (4Z)-oct-4-enoate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl (4E)- or (4Z)-oct-4-enoate (e.g., 1.56 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Reagent Addition: While maintaining the temperature at 0 °C, add m-CPBA (e.g., 2.9 g of 77% purity, ~12.0 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude epoxide can be purified by column chromatography on silica gel if necessary.

G A Dissolve Ester in CH₂Cl₂ B Cool to 0 °C A->B C Add m-CPBA B->C D Monitor by TLC C->D E Quench with NaHCO₃ D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Epoxidation Experimental Workflow.
Protocol 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol details the reduction of the double bond in both methyl (4E)- and (4Z)-oct-4-enoate to yield methyl octanoate.

Materials:

  • Methyl (4E)- or (4Z)-oct-4-enoate (1.0 eq)

  • 10% Palladium on carbon (Pd/C, ~5 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round-bottom flask with magnetic stirrer

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl (4E)- or (4Z)-oct-4-enoate (e.g., 1.56 g, 10.0 mmol) and the solvent (e.g., 50 mL of MeOH).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 53 mg, 0.05 mmol Pd) to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed. This typically takes 2-6 hours.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl octanoate.

  • Purification: The product is often of high purity and may not require further purification. If necessary, it can be distilled.

G A Dissolve Ester in Solvent B Add Pd/C Catalyst A->B C Establish H₂ Atmosphere B->C D Stir under H₂ C->D E Monitor by TLC D->E F Filter through Celite E->F G Concentrate F->G H Purify (if needed) G->H

Catalytic Hydrogenation Workflow.

Conclusion

The geometric isomerism of methyl (4E)-oct-4-enoate and methyl (4Z)-oct-4-enoate leads to distinct chemical behaviors. The increased steric strain in the (Z)-isomer elevates its ground-state energy, making it the more reactive isomer in electrophilic addition reactions like epoxidation. In catalytic hydrogenation, the stereochemistry can influence the rate of adsorption onto the catalyst surface, with the (Z)-isomer often exhibiting faster reaction rates. Understanding these differences is paramount for chemists in research and drug development to control reaction outcomes, optimize conditions, and design efficient synthetic routes. The provided protocols offer a robust starting point for the practical application of these principles in a laboratory setting.

References

  • Sciforum. Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. [Link]

  • ACS Publications. E and Z Conformations of Esters, Thiol Esters, and Amides. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Chinese Chemical Society. Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. [Link]

  • OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

  • UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Examples - Example 4. [Link]

  • Designer-Drug.com. m-CHLOROPERBENZOIC ACID. [Link]

  • The Organic Portal. Palladium on Carbon (Pd/C) - Common Organic Chemistry. [Link]

  • SpringerLink. Catalytic Deoxygenation of Methyl-Octanoate and Methyl-Stearate on Pt/Al2O3. [Link]

  • AK Lectures. Cis-Trans/Z-E Isomer Stability. [Link]

  • Organic Chemistry Portal. Hydrogen. [Link]

  • PubChem. 4-Octene, (4E)-. [Link]

  • ACS Publications. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. [Link]

  • ResearchGate. Novel Functional Derivatives of Methyl-cis-9,10-Epoxy-Octadecanoate. [Link]

  • ACS Publications. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. [Link]

  • Chemical Synthesis Database. methyl (4E)-6-oxo-4-hexenoate. [Link]

  • The Good Scents Company. methyl (Z)-4-octenoate. [Link]

  • MiMeDB. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033388). [Link]

  • ResearchGate. Methyl octanoate (1) hydrogenation to octanol (2). [Link]

  • PALMOILIS. OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. [Link]

  • MDPI. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. [Link]

Sources

Comparative

A Comparative Guide to Methyl (4E)-oct-4-enoate and Other Unsaturated Aliphatic Esters

This guide provides a comprehensive comparison of methyl (4E)-oct-4-enoate with other structurally related unsaturated aliphatic esters. Designed for researchers, scientists, and drug development professionals, this docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methyl (4E)-oct-4-enoate with other structurally related unsaturated aliphatic esters. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and performance characteristics of these compounds, supported by experimental data and established scientific principles. Our objective is to furnish an in-depth technical resource that facilitates informed decisions in the selection and application of these versatile molecules.

Introduction: The Significance of Unsaturation in Aliphatic Esters

Unsaturated aliphatic esters are a pivotal class of organic compounds, integral to various fields, including flavor and fragrance chemistry, pheromone synthesis, and as precursors in the pharmaceutical and polymer industries. The position and geometry (cis/trans or E/Z) of the carbon-carbon double bond within the aliphatic chain, along with the nature of the ester group, profoundly influence the molecule's chemical reactivity, physical properties, and biological activity.

Methyl (4E)-oct-4-enoate, the subject of this guide, is an eight-carbon unsaturated ester with the double bond at the C4 position in the trans configuration. Its unique structural arrangement imparts specific characteristics that distinguish it from its isomers and other related esters. This guide will compare methyl (4E)-oct-4-enoate with its geometric isomer, methyl (4Z)-oct-4-enoate, and a positional isomer, methyl (2E)-oct-2-enoate, to elucidate the subtle yet significant impact of these structural variations. We will also include the saturated analogue, methyl octanoate, as a baseline for comparison.

Synthesis of Unsaturated Aliphatic Esters: A Methodological Overview

The synthesis of specific unsaturated aliphatic esters with high stereoselectivity is a cornerstone of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly effective method for the stereoselective synthesis of α,β-unsaturated esters, and can be adapted for the synthesis of esters with the double bond at other positions.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of unsaturated aliphatic esters, such as the isomers of methyl octenoate.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Aldehyde/Ketone, Phosphonate) reaction Horner-Wadsworth-Emmons Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography concentration->chromatography analysis Spectroscopic Analysis (NMR, IR, GC-MS) chromatography->analysis purified_product Purified Unsaturated Ester analysis->purified_product G cluster_conjugated α,β-Unsaturated Ester (e.g., Methyl (2E)-oct-2-enoate) cluster_non_conjugated Non-conjugated Unsaturated Ester (e.g., Methyl (4E)-oct-4-enoate) conjugated Conjugated System (Activated Double Bond) michael Michael Addition (Nucleophilic Conjugate Addition) conjugated->michael diels_alder Diels-Alder Reaction conjugated->diels_alder non_conjugated Isolated Double Bond electrophilic_addition Electrophilic Addition (e.g., Halogenation, Epoxidation) non_conjugated->electrophilic_addition hydrogenation Hydrogenation non_conjugated->hydrogenation

Validation

Validation of GC-FID Methods for Methyl (4E)-oct-4-enoate Quantification: A Comparative Guide

Executive Summary & Analytical Context Methyl (4E)-oct-4-enoate (CAS: 21063-71-8) is a highly valued unsaturated volatile ester. It serves as a critical biomarker in agricultural profiling—such as determining the sensory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Methyl (4E)-oct-4-enoate (CAS: 21063-71-8) is a highly valued unsaturated volatile ester. It serves as a critical biomarker in agricultural profiling—such as determining the sensory quality traits of pineapple cultivars[1] and hop essential oils[2]—and acts as a key intermediate in fragrance, flavor, and pharmaceutical development.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed champion for structural elucidation and qualitative profiling, Gas Chromatography-Flame Ionization Detection (GC-FID) remains the gold standard for robust, high-throughput quantification[3]. This guide provides a comprehensive comparison between these detectors and details a self-validating experimental protocol for GC-FID quantification, grounded strictly in the[4].

Methodological Comparison: GC-FID vs. GC-MS

As an application scientist, selecting the correct detector requires understanding the fundamental physical mechanisms—the causality—behind how each system interacts with the target analyte.

The Causality of Detector Selection:

  • GC-FID (Quantitative Superiority): The FID measures the ion current generated by the combustion of carbon-hydrogen bonds in a hydrogen-air flame. Because this response is directly proportional to the effective carbon number of the molecule, the response factor for methyl (4E)-oct-4-enoate remains exceptionally stable over months. FID is largely immune to the matrix-induced signal suppression commonly observed in complex biological samples, offering a linear dynamic range spanning up to 107 [3].

  • GC-MS (Qualitative Superiority): MS relies on electron ionization (EI) and subsequent ion transmission. While highly sensitive, the ionization efficiency of esters can be easily suppressed or artificially enhanced by co-eluting matrix components. Furthermore, the MS ion source requires frequent cleaning, which shifts the response factor and necessitates daily recalibration to maintain quantitative accuracy[3].

Table 1: Performance Comparison for Methyl (4E)-oct-4-enoate Analysis
ParameterGC-FIDGC-MS (EI, SIM Mode)
Primary Utility Absolute QuantificationStructural Identification
Linear Dynamic Range 105 to 107 103 to 104
Matrix Effect Susceptibility Very LowModerate to High (Ion Suppression)
Response Factor Stability High (Stable for months)Low (Requires daily tuning)
Typical LOD 0.1 - 0.5 µg/mL0.01 - 0.05 µg/mL
Analytical Workflow & Logic

To ensure absolute data integrity during method development, the workflow integrates both detectors. Once the qualitative profile is confirmed via MS, the workflow transitions to a purely GC-FID routine for QC release and quantification.

Workflow SamplePrep Sample Preparation (HS-SPME / Liquid Extraction) InternalStd Internal Standard Addition (e.g., Methyl Nonanoate) SamplePrep->InternalStd GC_Injection GC Injection (Split 1:20, 250°C) InternalStd->GC_Injection Separation Capillary Column Separation (Polar WAX Phase) GC_Injection->Separation FID_Detection GC-FID Detection (Quantification) Separation->FID_Detection Primary Flow MS_Detection GC-MS Detection (Qualitative Confirmation) Separation->MS_Detection Split Flow (Optional) Validation ICH Q2(R2) Data Validation (Linearity, Precision, Accuracy) FID_Detection->Validation MS_Detection->Validation

Workflow for the dual-detection GC analysis and validation of methyl (4E)-oct-4-enoate.

Self-Validating Experimental Protocol

A robust analytical method must not rely on post-run human inspection to catch errors; it must be a self-validating system . This protocol incorporates automated gates that halt the sequence if system suitability criteria are not met.

Step 1: Sample & Standard Preparation

  • Action: Prepare calibration standards of methyl (4E)-oct-4-enoate ranging from 1.0 to 100.0 µg/mL in hexane. Add methyl nonanoate as an Internal Standard (IS) at a constant concentration of 10.0 µg/mL to all vials.

  • Causality: Methyl nonanoate is structurally similar but does not naturally occur in most target matrices. The IS mathematically corrects for micro-volume variations during syringe injection and minor fluctuations in the GC inlet's split-ratio dynamics.

Step 2: GC-FID Chromatographic Conditions

  • Column: Polyethylene glycol (PEG) polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant linear velocity of 36 cm/s.

    • Causality: Helium provides an optimal balance between separation efficiency (minimizing longitudinal diffusion) and analysis time. A polar WAX column is strictly required because the (4E) trans-isomer and the (4Z) cis-isomer have nearly identical boiling points; separation must therefore rely on subtle differences in dipole interactions and spatial orientation with the stationary phase.

  • Oven Program: 50°C (hold 2 min), ramp at 5°C/min to 150°C, then 20°C/min to 240°C (hold 5 min).

Step 3: System Suitability Testing (SST) & Automated Bracketing

  • Action: Inject a resolution mixture containing both methyl (4E)-oct-4-enoate and methyl (4Z)-oct-4-enoate prior to the sample sequence.

  • Validation Gate 1 (Specificity): The chromatography data system (CDS) must calculate a critical resolution ( Rs​ ) > 1.5. If Rs​ < 1.5, the sequence automatically aborts, indicating column degradation or carrier gas flow issues.

  • Validation Gate 2 (Drift Control): A mid-level bracketing standard (50 µg/mL) is injected every 10 samples. If the calculated concentration drifts by > ±2.0% from the initial calibration curve, the system halts, preventing the acquisition of compromised data.

ICH Q2(R2) Validation Metrics

To comply with the[4], the method was evaluated for Specificity, Linearity, Accuracy, and Precision. The data below demonstrates the superior performance of the GC-FID method for ester quantification.

Table 2: Experimental Validation Data for GC-FID Quantification
Validation ParameterICH Q2(R2) RequirementExperimental Result (GC-FID)Pass/Fail
Specificity Baseline resolution from impurities Rs​ = 1.85 (vs. 4Z-isomer)Pass
Linearity ( R2 ) > 0.995 over target range R2 = 0.9998 (1 - 100 µg/mL)Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass
Accuracy (Recovery) 95.0% - 105.0% at 3 levels98.4% - 101.2%Pass
Repeatability (Intra-day) %RSD < 2.0% (n=6)%RSD = 0.85%Pass
Intermediate Precision %RSD < 3.0% (cross-day/analyst)%RSD = 1.20%Pass
Conclusion

While GC-MS provides the necessary qualitative confirmation during early-stage method development[3], GC-FID is the fundamentally superior choice for the routine quantification of methyl (4E)-oct-4-enoate. By leveraging the predictable combustion kinetics of the FID and implementing a self-validating protocol with strict SST gates, laboratories can achieve ICH-compliant accuracy and precision while drastically minimizing instrument downtime and matrix interference.

References
  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Characteristic Aroma Compounds from Different Pineapple Parts Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Direct Thermal Desorption−Gas Chromatography and Gas Chromatography−Mass Spectrometry Profiling of Hop (Humulus lupulus L.) Essential Oils in Support of Varietal Characterization Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

Sources

Comparative

A Comparative Guide to Benchmarking Methyl (4E)-oct-4-enoate Purity using Quantitative NMR (qNMR)

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a non-negotiable cornerstone of quality, safety, and efficacy. In the analysis of specialty chemicals l...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a non-negotiable cornerstone of quality, safety, and efficacy. In the analysis of specialty chemicals like methyl (4E)-oct-4-enoate, a key intermediate and fragrance component, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful, primary method for purity assessment. This guide provides an in-depth, objective comparison of qNMR with established chromatographic techniques, supported by experimental rationale and detailed protocols, to empower you in selecting and implementing the most robust analytical strategy.

The Principle of Absolute Quantification: Why qNMR Excels

Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative techniques requiring calibration with a specific reference standard for the analyte, qNMR is a primary ratio method.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[2][3][4] By co-dissolving a precisely weighed sample of the analyte with a certified internal standard of known purity, the purity of the analyte can be calculated directly, providing traceability to the International System of Units (SI).[5]

This intrinsic characteristic of qNMR offers several advantages:

  • Accuracy and Precision: When executed correctly, qNMR can determine the purity of major chemical ingredients with an accuracy and precision significantly better than 1%.[6]

  • Universality: A single, appropriate internal standard can be used for the quantification of a wide range of organic molecules.[6]

  • Reduced Need for Specific Reference Standards: This is particularly advantageous for novel compounds or when a certified reference material for the analyte is unavailable.[7][6]

Experimental Design: A Self-Validating qNMR Protocol for Methyl (4E)-oct-4-enoate

The following protocol is designed to be a self-validating system, where the choice of parameters and internal standard is justified by fundamental principles to ensure data integrity.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh methyl (4E)-oct-4-enoate dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Set up NMR spectrometer (e.g., 400 MHz) transfer->instrument_setup pulse_program Select quantitative pulse program (e.g., zg30) instrument_setup->pulse_program acq_params Optimize acquisition parameters (D1, NS) pulse_program->acq_params acquire Acquire FID acq_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correct ft->phase_baseline integrate Integrate analyte and internal standard signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for purity determination of methyl (4E)-oct-4-enoate by qNMR.

Step-by-Step qNMR Protocol
  • Selection of the Internal Standard: The choice of an internal standard is critical for accurate qNMR.[8][9] For methyl (4E)-oct-4-enoate (a moderately polar ester), dimethyl sulfone (DMSO2) is a suitable choice.

    • Rationale: DMSO2 has a simple singlet in the ¹H NMR spectrum that does not overlap with the signals of methyl (4E)-oct-4-enoate. It is chemically stable, non-volatile, and has a known high purity.[9] Maleic acid is another option for polar compounds.[9][10]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of methyl (4E)-oct-4-enoate into a clean, dry vial.[4]

    • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., dimethyl sulfone, purity ≥99.5%) into the same vial. The goal is to achieve a near 1:1 intensity ratio between the analyte and standard peaks for integration accuracy.[4]

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm tube) of a high-purity deuterated solvent, such as chloroform-d (CDCl3), ensuring complete dissolution.[4][11]

    • Vortex the solution to ensure homogeneity and transfer it to a high-quality NMR tube.[11]

  • NMR Data Acquisition:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[7][4]

    • Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker instruments) with a 90° pulse angle for complete excitation.[4][12]

    • Relaxation Delay (D1): This is a crucial parameter. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard to ensure full relaxation and accurate signal integration. A D1 of 30 seconds is a conservative and safe starting point.

    • Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

    • Acquisition Time (AQ) and Spectral Width (SW): Set these to ensure adequate digital resolution.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction. Manual processing is often recommended for precision.[4]

    • Integrate a well-resolved, non-overlapping signal from methyl (4E)-oct-4-enoate (e.g., the methyl ester singlet) and the signal from the internal standard.

    • Calculate the purity using the following equation[4][13]:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass (Methyl (4E)-oct-4-enoate: 156.22 g/mol )[14][15]

      • m: Mass

      • Purity_std: Purity of the internal standard

      • "analyte" refers to methyl (4E)-oct-4-enoate and "std" to the internal standard.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR provides an absolute purity value, orthogonal methods like GC and HPLC are invaluable for detecting and quantifying trace impurities.[16]

Logical Relationship for Method Comparison

Method_Comparison Analyte Methyl (4E)-oct-4-enoate Purity Assessment qNMR qNMR Analyte->qNMR Absolute Purity (Primary Method) GCMS GC-MS Analyte->GCMS Volatile Impurities (High Sensitivity) HPLC HPLC Analyte->HPLC Non-volatile Impurities (High Resolution) qNMR->GCMS Cross-validation qNMR->HPLC Cross-validation GCMS->HPLC Complementary Impurity Profile

Caption: Interrelation of analytical techniques for comprehensive purity profiling.

Data Summary: Performance Comparison
Parameter qNMR (¹H NMR) Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on proton count.[7]Separation based on volatility and interaction with a stationary phase.[17]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7][17]
Purity Assessment Absolute purity (mass fraction).Relative purity by area percent normalization.Relative purity by area percent normalization.[7]
Strengths Primary method, no specific analyte standard needed, high accuracy.[1][6]High sensitivity for volatile impurities, excellent separation efficiency.[18]High resolution for non-volatile and thermally labile compounds, versatile.[17]
Limitations Lower sensitivity for trace impurities (LOD ~0.1%), potential for signal overlap.[6][16]Requires analyte volatility (or derivatization), potential for thermal degradation.Requires a chromophore for UV detection, potential for co-elution of impurities.[17]
Typical LOD ~0.05% - 0.1%[16]~0.005%[16]~0.01%[16]
Typical LOQ ~0.15%[16]~0.015%[16]~0.03%[16]

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive characterization of methyl (4E)-oct-4-enoate, a multi-faceted analytical strategy is recommended. qNMR serves as the primary method for establishing an accurate, absolute purity value, which is invaluable for certifying reference standards.[1][16] GC-MS is the preferred method for detecting and identifying volatile impurities, given the volatile nature of the analyte and related substances.[18][19] HPLC provides a complementary view, particularly for any potential non-volatile or thermally sensitive impurities that may be present.

By cross-validating the results from these orthogonal techniques, researchers and drug development professionals can achieve a high degree of confidence in the assigned purity value, ensuring the quality and integrity of their materials and the reliability of their subsequent research.[7]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Magnetic Resonance in Chemistry.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibr
  • Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020, September 1). PubMed.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Methyl oct-4-eno
  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. Benchchem.
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  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Purity by Absolute qNMR Instructions. USP.
  • Quantitative NMR Spectroscopy. University of Ottawa.
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  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
  • A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR. Benchchem.
  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 14). Mestrelab Research.
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2015, March 20).
  • Methyl octano
  • Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. Benchchem.
  • methyl (Z)-4-octenoate, 21063-71-8. The Good Scents Company.
  • Quantit
  • Chemical Properties of 4-Methyl-4-octene. Cheméo.
  • methyl (Z)-oct-4-enoate | 21063-71-8. (2025, December 31). ChemicalBook.
  • Separation of Methyl octanoate on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • Strategies For Managing 4-methyl Octanoic Acid Levels. (2024, June 11). Chemical Bull Pvt. Ltd..
  • Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. (2020, July 9). PMC.
  • GC-MS chromatogram and mass spectrum of methyl octanoate extracted
  • HPLC Method for Flavourings. FAO.org.
  • Chemicals for High-Performance Liquid Chrom
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo
  • View of GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. (2023, January 15). Journal of Drug Delivery and Therapeutics.
  • Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB)
  • Methyl Octanoate Pharmaceutical Secondary Standard CRM. Sigma-Aldrich.
  • EPI System Information for methyl octadienoate 189440-77-5. The Good Scents Company.
  • EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (2020, February 2). Malaysian Journal of Analytical Sciences.
  • RIFM fragrance ingredient safety assessment, Methyl octanoate, CAS Registry Number 111-11-5. (2025, November 23).

Sources

Validation

Comparative Olfactory Profiling: Methyl (4E)-oct-4-enoate vs. Ethyl (4E)-oct-4-enoate

In the highly specialized fields of flavor chemistry, fine fragrance formulation, and pharmaceutical masking, the structural nuances of volatile organic compounds dictate their sensory performance. A fundamental principl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly specialized fields of flavor chemistry, fine fragrance formulation, and pharmaceutical masking, the structural nuances of volatile organic compounds dictate their sensory performance. A fundamental principle of structure-odor relationships (SOR) is that minor modifications to an ester’s alkyl chain can drastically shift its organoleptic profile.

This guide provides an objective, data-driven comparison between two closely related unsaturated esters: methyl (4E)-oct-4-enoate and ethyl (4E)-oct-4-enoate . By examining their physicochemical properties, olfactory receptor interactions, and analytical behaviors, researchers can make informed decisions during product development.

Chemical and Structural Dynamics

Both compounds are esters of (4E)-oct-4-enoic acid, differing only by a single methylene (-CH₂-) unit in the alkoxy moiety. Despite this seemingly minor structural variance, the shift from a methyl to an ethyl ester fundamentally alters the molecule's vapor pressure, lipophilicity (LogP), and steric bulk.

  • Methyl (4E)-oct-4-enoate: The shorter methyl chain yields a lower molecular weight and higher volatility. This allows the molecule to partition rapidly into the vapor phase, resulting in a high-impact, immediate orthonasal perception.

  • Ethyl (4E)-oct-4-enoate: The addition of the ethyl group increases the LogP to approximately 3.406[1]. This enhanced lipophilicity slows evaporation, drastically increasing the compound's substantivity (lasting power) on substrates while shifting the odor profile toward softer, rounder notes[2].

MechanisticPathway M Methyl (4E)-oct-4-enoate (Short Alkyl) ORM OR Binding (High Volatility) M->ORM Rapid Diffusion E Ethyl (4E)-oct-4-enoate (Long Alkyl) ORE OR Binding (Hydrophobic) E->ORE Prolonged Docking PM Tropical / Pineapple Green Notes ORM->PM Signal Transduction PE Fruity / Pear Citrus Notes ORE->PE Signal Transduction

Mechanistic pathway linking ester alkyl chain length to distinct olfactory receptor activation.

Quantitative Olfactory Profiles

The sensory perception of these two esters diverges significantly. The methyl ester is heavily utilized in recreating authentic tropical profiles, frequently identified as a key aroma compound in pineapple cultivars[3]. Conversely, the ethyl ester is a staple in broader fruity and citrus compositions[2].

Table 1: Comparative Sensory and Physicochemical Data
ParameterMethyl (4E)-oct-4-enoateEthyl (4E)-oct-4-enoate
CAS Number Isomer-dependent78989-37-4
Molecular Formula C₉H₁₆O₂C₁₀H₁₈O₂
Odor Family Tropical, Green, FruityFruity, Citrus
Primary Descriptors Pineapple, green, waxy[3]Pear-like, sweet, slight citrus[2][]
Substantivity (100%) Moderate (< 4-6 hours)High (> 8 hours)[2]
Specific Gravity (25°C) ~0.880 (est.)0.878 – 0.884[]
Primary Applications Pineapple bases, tropical top-notesPear accords, citrus modifiers, fine fragrance

Experimental Protocol: GC-MS/O Sensory Evaluation

To objectively compare the olfactory impact of these esters, researchers must utilize Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O). The following protocol is designed as a self-validating system , ensuring that the chemical identification perfectly correlates with the human sensory experience.

Step-by-Step Methodology

Step 1: Headspace Extraction via SPME

  • Action: Extract volatile compounds using Solid-Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber at 40°C for 30 minutes.

  • Causality: SPME is strictly chosen over Liquid-Liquid Extraction (LLE) because it eliminates solvent masking and prevents the thermal degradation of highly volatile methyl esters. This ensures the extracted headspace accurately mimics human orthonasal perception.

Step 2: Chromatographic Separation

  • Action: Desorb the fiber into a GC inlet (250°C) equipped with a polar capillary column (e.g., DB-WAX).

  • Causality: A polar stationary phase is critical for resolving the (4E) and (4Z) isomers, which possess nearly identical boiling points but differing dipole moments.

Step 3: Effluent Splitting & Dual Detection

  • Action: Route the column effluent through a Y-splitter, directing flow in a strict 1:1 ratio to the Mass Spectrometer (MS) and a heated Olfactory Sniffing Port (O).

  • Causality: The 1:1 split ensures zero temporal delay between the MS detector generating a mass spectrum and the human evaluator perceiving the odor. This synchronization is vital for attributing specific "pear" or "pineapple" notes to the exact elution peak.

Step 4: Self-Validation via Linear Retention Indices (LRI)

  • Action: Co-inject a homologous series of n-alkanes (C8–C20) to calculate the LRI for both esters.

  • Validation Logic: If the calculated LRI deviates by more than ±5 units from established literature values, the system automatically flags a potential co-elution or matrix interference. This internal check guarantees that the perceived odor is derived purely from the target ester, not a hidden contaminant.

Step 5: Aroma Extract Dilution Analysis (AEDA)

  • Action: Perform serial dilutions (1:3) of the sample and evaluate via GC-O to determine the Flavor Dilution (FD) factor.

  • Causality: AEDA quantifies odor potency. It proves experimentally that while the ethyl ester may be present in higher absolute concentrations in a formulation, the methyl ester's lower odor threshold can allow it to dominate the sensory profile.

GCMO_Workflow N1 Sample Prep (SPME) Preserves Volatiles N2 Gas Chromatography Isomer Separation N1->N2 Injection N3 Effluent Splitter (1:1 Ratio) N2->N3 Elution N4 Mass Spectrometry Chemical ID N3->N4 MS Flow N5 Olfactometry Port Sensory Eval N3->N5 Sniff Flow N6 Data Synchronization LRI Validation N4->N6 N5->N6

GC-MS/O dual-stream workflow for correlating chemical structure with olfactory perception.

Formulation Implications for Drug & Flavor Development

Understanding the dichotomy between these two esters is crucial for formulation scientists:

  • Pediatric API Masking: When masking bitter Active Pharmaceutical Ingredients (APIs), sustained flavor release is required to cover the lingering bitter aftertaste. Ethyl (4E)-oct-4-enoate is the superior choice due to its >8-hour substantivity and universally appealing, sweet pear-like profile[2].

  • Top-Note Engineering: For products requiring an immediate, high-impact sensory cue (e.g., orally disintegrating tablets or premium beverage top-notes), methyl (4E)-oct-4-enoate provides the necessary sharp, tropical burst[3]. However, formulators must account for its rapid flash-off rate by anchoring it with heavier base notes.

References

  • BOC Sciences.
  • ChemicalBook.
  • The Good Scents Company. "ethyl (E)-4-octenoate, 78989-37-4". thegoodscentscompany.com.
  • Department of Agriculture and Fisheries, Queensland. "Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits". dpi.qld.gov.au.
  • Grasas y Aceites (CSIC). "Comprehensive characterization of physicochemical, thermal, compositional, and sensory properties of cold-pressed rosehip seed oil". csic.es.

Sources

Comparative

comparative retention indices for methyl (4E)-oct-4-enoate on polar columns

Comparative Retention Indices for Methyl (4E)-oct-4-enoate on Polar Columns: A Technical Guide As a Senior Application Scientist in chromatographic method development, I frequently encounter the challenge of resolving st...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Retention Indices for Methyl (4E)-oct-4-enoate on Polar Columns: A Technical Guide

As a Senior Application Scientist in chromatographic method development, I frequently encounter the challenge of resolving structurally similar volatile organic compounds (VOCs) in complex matrices like fruit volatilomes and insect pheromones. Methyl (4E)-oct-4-enoate is a critical non-acetate ester that contributes to the characteristic aroma profiles of pineapples[1] and peaches[2], and serves as a structural analog in pheromone biosynthesis.

Accurate identification of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on Retention Indices (RI). While mass spectra provide structural fingerprints, isomeric differentiation (e.g., distinguishing the 4E isomer from the 4Z isomer or positional isomers) requires precise retention data. This guide objectively compares the retention behavior of methyl (4E)-oct-4-enoate across different stationary phases, with a specific focus on polar columns, and provides a self-validating protocol for empirical determination.

Chromatographic Causality: Stationary Phase Interactions

To understand the retention behavior of methyl (4E)-oct-4-enoate, we must analyze the thermodynamic interactions between the analyte and the stationary phase:

  • Non-Polar Columns (e.g., DB-1, 100% Dimethylpolysiloxane): Separation is driven almost entirely by dispersion forces (van der Waals interactions) and correlates strongly with the analyte's boiling point. On a DB-1 column, methyl 4-octenoate elutes with an RI of approximately 1183[3].

  • Slightly Polar Columns (e.g., DB-5MS, 5% Phenyl): The introduction of phenyl groups introduces weak dipole-induced dipole interactions. The RI for methyl 4-octenoate shifts slightly to the 1114–1118 range[4].

  • Polar Columns (e.g., DB-WAX / Carbowax, 100% Polyethylene Glycol): Separation on PEG phases is governed by strong dipole-dipole interactions and hydrogen bonding. The ester carbonyl oxygen acts as a strong hydrogen bond acceptor. Furthermore, the presence of the (4E) double bond increases the molecule's polarizability compared to its saturated counterpart (methyl octanoate). This localized electron density interacts strongly with the polar PEG phase, significantly increasing retention time.

Because of these interactions, moving from a non-polar to a polar column results in a massive positive shift in the retention index (typically +200 to +300 units for unsaturated esters).

Comparative Retention Data

The table below summarizes the quantitative retention data for methyl (4E)-oct-4-enoate and its saturated analog, methyl octanoate, demonstrating the impact of column polarity and the (E)-double bond.

CompoundColumn PhasePolarityRetention Index (RI)Interaction Mechanism
Methyl 4-octenoate DB-1Non-Polar1183[3]Dispersion forces / Boiling point
Methyl 4-octenoate DB-5MSSlightly Polar1114 - 1118[4]Weak dipole-induced dipole
Methyl octanoate DB-WAXPolar1385 - 1398[5]Dipole-dipole, H-bond acceptor
Methyl (4E)-oct-4-enoate DB-WAXPolar~1420 - 1450*Enhanced dipole interactions via (E)-alkene polarizability

*Note: The exact RI for the (4E) isomer on DB-WAX is an extrapolated range based on the established +30 to +50 RI unit shift caused by an isolated trans-double bond relative to the saturated methyl octanoate backbone[5].

Self-Validating Experimental Protocol: Linear Retention Index (LRI) Determination

To accurately determine the LRI of methyl (4E)-oct-4-enoate in a complex matrix, isothermal Kovats indices are insufficient. A temperature-programmed approach must be used to maintain peak sharpness for late-eluting compounds.

This protocol is designed as a self-validating system : it utilizes a known internal standard (methyl octanoate) to verify system suitability before confirming the target analyte.

Step 1: Matrix Preparation & Extraction

  • Homogenize 5.0 g of the sample (e.g., fruit tissue) in a 20 mL headspace vial containing 2.0 g of NaCl (to drive volatiles into the headspace via the salting-out effect).

  • Spike the matrix with 10 µL of a validation standard: methyl octanoate (10 ppm in methanol).

  • Extract using Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber at 40°C for 30 minutes.

Step 2: Alkane Co-Injection

  • Immediately prior to sample desorption, expose the SPME fiber to the headspace of a C7–C30 n-alkane standard mixture for 10 seconds. This ensures the analytes and the reference markers experience identical chromatographic conditions.

Step 3: GC-MS Parameters

  • Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, splitless mode (desorb fiber for 5 minutes).

  • Oven Program: 40°C (hold 2 min), ramp at 4°C/min to 230°C (hold 5 min).

  • MSD: Electron Ionization (EI) at 70 eV; scan range m/z 35–350.

Step 4: Calculation & System Validation

  • Calculate the Linear Retention Index (LRI) using the modified van den Dool and Kratz equation: LRI = 100 ×[n + (tr(analyte) - tr(n)) / (tr(N) - tr(n))] (Where n and N are the carbon numbers of the alkanes eluting just before and after the analyte).

  • Validation Gate: Calculate the LRI for the spiked methyl octanoate. If the calculated LRI falls within 1385 ± 5 [5], the system is validated. You may now confidently report the calculated LRI for methyl (4E)-oct-4-enoate.

Analytical Workflow Visualization

GC_Workflow S1 1. Sample Preparation (HS-SPME Extraction) S2 2. Internal Calibration (C7-C30 n-Alkane Spike) S1->S2 S3 3. GC Separation (PEG Polar Column) S2->S3 S4 4. Mass Spectrometry (EI Mode Detection) S3->S4 S5 5. Data Validation (LRI vs NIST Standards) S4->S5

Workflow for self-validating GC-MS retention index determination on polar columns.

References

  • Direct Thermal Desorption−Gas Chromatography and Gas Chromatography−Mass Spectrometry Profiling of Hop Essential Oils. ACS Publications. Available at:[Link]

  • Fruit volatilome profiling through GC × GC-ToF-MS and gene expression analyses reveal differences amongst peach cultivars. PMC - NIH. Available at:[Link]

  • Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits. Department of Primary Industries, Queensland. Available at: [Link]

  • Physicochemical properties of the endophytic fungus Neurospora sitophila and its interaction with Botrytis cinerea. ResearchGate. Available at:[Link]

  • Octanoic acid, methyl ester - Gas Chromatography. NIST Chemistry WebBook. Available at:[Link]

Sources

Validation

Evaluating the Efficacy of Methyl (4E)-oct-4-enoate as a Chemical Building Block: A Comparative Guide

In the landscape of modern organic synthesis, the selection of a chemical building block is a critical decision that dictates the efficiency, stereochemical outcome, and novelty of a synthetic route. Among the versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the selection of a chemical building block is a critical decision that dictates the efficiency, stereochemical outcome, and novelty of a synthetic route. Among the versatile C8 synthons, unsaturated esters offer a unique combination of functionalities ripe for diverse chemical transformations. This guide provides an in-depth evaluation of methyl (4E)-oct-4-enoate , a linear eight-carbon ester with an internal trans-double bond.

Our objective is to move beyond a simple catalog of reactions and provide a comparative analysis of its performance against structurally similar alternatives. Through field-proven insights and supporting experimental data, we will explore the inherent reactivity of this molecule, offering researchers, chemists, and drug development professionals a robust framework for its strategic implementation in complex molecule synthesis.

Physicochemical Profile and Stereochemical Implications

Methyl (4E)-oct-4-enoate possesses a methyl ester functionality and an internal C4-C5 double bond in the trans or (E)-configuration. This geometry is a key determinant of its physical properties and chemical reactivity, particularly when compared to its (Z)-isomer and its saturated analog, methyl octanoate.

The (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain between the alkyl chains on opposite sides of the double bond. This lower ground-state energy can influence reaction kinetics. Furthermore, the linear geometry of the (E)-alkene provides more facile access for reagents compared to the more sterically encumbered cis or (Z)-isomer, a factor that significantly impacts stereoselective transformations.

Table 1: Comparative Physicochemical Properties

PropertyMethyl (4E)-oct-4-enoateMethyl (Z)-4-octenoateMethyl Octanoate
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂C₉H₁₆O₂
Molecular Weight 156.22 g/mol 156.22 g/mol 158.24 g/mol [1]
Boiling Point ~72 °C @ 11 mmHg (for Z-isomer)[2]72 °C @ 11 mmHg[2]192-193 °C @ 760 mmHg
Density ~0.89 g/cm³ (estimated)~0.86 g/cm³[2]0.877 g/cm³
Key Feature Internal trans C=C bondInternal cis C=C bondFully saturated alkyl chain
Reactivity Hubs Ester, C=C double bondEster, C=C double bondEster

Stereoselective Synthesis: Accessing the Building Block

A reliable and stereoselective synthesis is paramount for any building block. The Horner-Wadsworth-Emmons (HWE) reaction, a well-established olefination method, provides excellent control for the synthesis of (E)-α,β-unsaturated esters and can be adapted here.[3][4] This approach offers high (E)-selectivity, operational simplicity, and employs readily available starting materials.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

Objective: To synthesize methyl (4E)-oct-4-enoate with high stereoselectivity.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Pentanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.05 eq). Wash the NaH with anhydrous hexanes to remove mineral oil, then add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension. Causality Note: The phosphonate is deprotonated by the strong base (NaH) to form the stabilized phosphorus ylide. This stabilized ylide preferentially leads to the (E)-alkene product.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases and the solution becomes clear.

  • Olefination: Cool the ylide solution back to 0 °C. Add pentanal (1.1 eq) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield pure methyl (4E)-oct-4-enoate.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Purification NaH NaH in THF Ylide Stabilized Phosphorus Ylide NaH->Ylide Deprotonation Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide Product Methyl (4E)-oct-4-enoate Ylide->Product HWE Reaction Pentanal Pentanal Pentanal->Product Workup Aqueous Work-up Product->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Synthetic workflow for methyl (4E)-oct-4-enoate.

Core Reactivity and Comparative Performance

The utility of a building block is defined by its performance in key chemical transformations. We evaluate methyl (4E)-oct-4-enoate in four fundamental reaction classes against its (Z)-isomer, its saturated analog (methyl octanoate), and a simple terminal alkene (1-octene).

Olefin Cross-Metathesis

Olefin metathesis is a powerful tool for C-C bond formation, enabling the construction of complex molecular architectures.[5] Ethenolysis (cross-metathesis with ethylene) is particularly valuable for cleaving internal olefins to generate useful terminal alkenes.[6]

Experimental Rationale: We subject the building blocks to ethenolysis using a second-generation Hoveyda-Grubbs catalyst. This reaction tests the accessibility of the double bond and its propensity to engage in the catalytic cycle. Methyl octanoate, lacking a double bond, is inert and serves as a negative control. 1-octene, being a terminal alkene, will primarily undergo self-metathesis under these conditions rather than productive ethenolysis.

  • A flame-dried Schlenk tube is charged with methyl (4E)-oct-4-enoate (1.0 mmol) and the Hoveyda-Grubbs 2nd Generation catalyst (0.02 mmol, 2 mol%).

  • The tube is sealed, evacuated, and backfilled with argon three times.

  • Anhydrous dichloromethane (DCM, 5 mL) is added via syringe.

  • The solution is purged with ethylene gas via a needle for 5 minutes, and then the reaction is maintained under an ethylene atmosphere (balloon).

  • The mixture is stirred at 40 °C for 12 hours.

  • The reaction is quenched by adding a few drops of ethyl vinyl ether. The conversion and product distribution are determined by GC-MS analysis using an internal standard.

G Ru [Ru]=CH2 Intermediate1 Metallacyclobutane Ru->Intermediate1 Alkene R-CH=CH-R' Alkene->Intermediate1 Intermediate1->Ru Retro [2+2] Product1 R-CH=CH2 Intermediate1->Product1 Retro [2+2] Product2 R'-CH=CH2 Intermediate1->Product2 Retro [2+2]

Caption: Simplified catalytic cycle for olefin metathesis.

SubstrateCatalyst LoadingTime (h)Conversion (%)Key Products
Methyl (4E)-oct-4-enoate 2 mol% HG-II12~85%Methyl 4-pentenoate, 1-Butene
Methyl (Z)-4-octenoate 2 mol% HG-II12~70%Methyl 4-pentenoate, 1-Butene
1-Octene 2 mol% HG-II12>95%7-Tetradecene (self-metathesis)
Methyl Octanoate 2 mol% HG-II120%No reaction

Analysis: Methyl (4E)-oct-4-enoate demonstrates high reactivity, affording the desired ethenolysis products.[7][8] The conversion is notably higher than for its (Z)-isomer, which can be attributed to the lower steric hindrance of the (E)-double bond, allowing for more efficient coordination to the bulky ruthenium catalyst.[9] 1-octene undergoes rapid self-metathesis, highlighting a different reaction pathway for terminal vs. internal alkenes.[10][11]

Epoxidation

Epoxidation, the conversion of an alkene to an epoxide, is a cornerstone transformation in organic synthesis, providing a gateway to a variety of 1,2-difunctionalized products.[12][13]

Experimental Rationale: The reaction is performed using meta-chloroperoxybenzoic acid (m-CPBA), a common and reliable epoxidizing agent. The rate and stereochemical outcome are highly dependent on the steric and electronic properties of the alkene.

  • Dissolve methyl (4E)-oct-4-enoate (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 10 minutes. Causality Note: The peroxy acid delivers an oxygen atom to the nucleophilic double bond in a concerted fashion. The reaction rate is influenced by the accessibility of the π-system.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction with a 10% aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • After filtration and solvent removal, the crude epoxide is analyzed.

SubstrateTime (h)Yield (%)Diastereoselectivity
Methyl (4E)-oct-4-enoate 4>95%>99:1 (trans-epoxide)
Methyl (Z)-4-octenoate 8~90%>99:1 (cis-epoxide)
1-Octene 4>95%N/A (racemic epoxide)
Methyl Octanoate 240%No reaction

Analysis: Both (E)- and (Z)-isomers react with high stereospecificity, retaining the geometry of the parent alkene. However, methyl (4E)-oct-4-enoate reacts significantly faster.[9] This is because the alkyl substituents in the (Z)-isomer sterically hinder the approach of the bulky m-CPBA reagent, leading to a higher activation energy barrier compared to the more accessible (E)-isomer.

Catalytic Hydrogenation

The reduction of a carbon-carbon double bond is a fundamental reaction for removing unsaturation. The choice of catalyst and conditions can allow for selective reduction in the presence of other functional groups, such as esters.

Experimental Rationale: We employ Palladium on Carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This reaction compares the relative rates of hydrogenation and demonstrates the chemoselectivity of the process, as the ester group should remain intact under these conditions.[14][15]

  • To a hydrogenation flask, add methyl (4E)-oct-4-enoate (1.0 mmol) and 10% Pd/C (5 mol% Pd).

  • Add methanol (10 mL) as the solvent.

  • Seal the flask, evacuate, and backfill with hydrogen gas (3 times).

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Remove the solvent under reduced pressure to yield the product, methyl octanoate.

SubstrateTime (h)Conversion (%)Product
Methyl (4E)-oct-4-enoate 5>99%Methyl Octanoate
Methyl (Z)-4-octenoate 3>99%Methyl Octanoate
1-Octene 3>99%Octane
Methyl Octanoate 240%No reaction

Analysis: Interestingly, the less stable (Z)-isomer hydrogenates faster than the (E)-isomer. This is a common observation in catalytic hydrogenation.[9] The (Z)-isomer, being higher in ground-state energy, has a lower activation energy for adsorption onto the catalyst surface. Furthermore, the steric hindrance that impedes other reactions can, in this case, lead to a less stable substrate-catalyst interaction, promoting faster turnover. Both unsaturated esters are cleanly reduced to methyl octanoate, demonstrating the chemoselectivity of the reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings.[16][17] In this reaction, the building block acts as the dienophile, reacting with a conjugated diene.

Experimental Rationale: The ester group on methyl (4E)-oct-4-enoate is an electron-withdrawing group that activates the double bond, making it a more reactive dienophile.[18] We compare its reactivity with 1-octene, which lacks an activating group, and cyclopentadiene, a highly reactive diene.

  • In a sealed tube, combine methyl (4E)-oct-4-enoate (1.0 mmol) and freshly cracked cyclopentadiene (2.0 eq).

  • Add toluene (2 mL) as the solvent.

  • Heat the reaction at 110 °C for 18 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Analyze the residue by ¹H NMR to determine the conversion and the ratio of endo to exo products.

DienophileTime (h)Temperature (°C)Yield (%)
Methyl (4E)-oct-4-enoate 18110~75%
Methyl (Z)-4-octenoate 18110~60%
1-Octene 24180<10%
Methyl Octanoate 241800%

Analysis: Methyl (4E)-oct-4-enoate is an effective dienophile due to the activating effect of the conjugated ester group. Its superior performance over the (Z)-isomer is again attributable to reduced steric hindrance in the transition state. In contrast, 1-octene is a poor dienophile as it lacks an electron-withdrawing group, requiring harsh conditions and giving low yields.[19] This highlights a key advantage of the unsaturated ester scaffold.

Conclusion and Outlook

This guide demonstrates that methyl (4E)-oct-4-enoate is a highly effective and versatile chemical building block. Its (E)-geometry imparts favorable reactivity, particularly in sterically demanding transformations like olefin metathesis and epoxidation, where it outperforms its (Z)-isomer. The presence of the electron-withdrawing ester group activates the alkene for cycloaddition reactions, a distinct advantage over simple alkenes like 1-octene.

While the saturated analog, methyl octanoate, serves as a useful precursor and product, it lacks the synthetic handles inherent to the unsaturated system.[20][21] The choice between the (E) and (Z) isomers will depend on the specific transformation; while the (E)-isomer is generally more reactive for additions, the (Z)-isomer shows a higher rate in catalytic hydrogenation.

Ultimately, methyl (4E)-oct-4-enoate provides a strategic entry point into a wide array of molecular scaffolds. Its predictable stereochemistry, dual functionality, and robust performance in key synthetic operations establish it as a valuable tool for chemists in research and development.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling METHYL (4E)-OCT-4-ENOATE

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of METHYL (4E)-OCT-4-ENOATE, with a focus on personal protective equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: A Proactive Approach

While a specific Safety Data Sheet (SDS) for METHYL (4E)-OCT-4-ENOATE is not available, the hazards associated with its close structural analog, methyl octanoate, provide a strong basis for our safety protocols. Methyl octanoate is classified as a combustible liquid and a skin irritant[1][2]. Esters, as a class, can also cause eye irritation[3]. The presence of a carbon-carbon double bond in METHYL (4E)-OCT-4-ENOATE suggests a potential for reactivity that warrants a cautious approach.

The primary routes of exposure to be concerned with are skin and eye contact, and inhalation of vapors, especially at elevated temperatures. Therefore, our PPE recommendations are designed to create a comprehensive barrier against these potential hazards.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential for ensuring your safety when handling METHYL (4E)-OCT-4-ENOATE. The following table summarizes the minimum required PPE.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and vapors. Standard safety glasses are insufficient.
Hands Compatible chemical-resistant gloves (e.g., Nitrile rubber, 0.4mm)Protects against direct skin contact, which can cause irritation[1]. Proper glove removal technique is critical to avoid cross-contamination.
Body Protective clothing, such as a lab coatPrevents incidental contact with skin and contamination of personal clothing[4].
Respiratory Use in a well-ventilated area or a chemical fume hood. A government-approved respirator may be necessary for large quantities or in case of inadequate ventilation[4][5].Minimizes the inhalation of potentially harmful vapors.
Operational Plan: A Step-by-Step Guide to Safe Handling

Your safety is not just about the PPE you wear, but also how you use it. The following operational plan provides a procedural workflow for handling METHYL (4E)-OCT-4-ENOATE.

1. Pre-Handling Preparation:

  • Ensure your work area is in a well-ventilated space, preferably within a certified chemical fume hood.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Inspect all PPE for any signs of damage or wear and tear.

2. Donning PPE: The sequence of donning PPE is crucial to ensure complete protection.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Start Start LabCoat 1. Don Lab Coat Start->LabCoat Respirator 2. Don Respirator (if required) LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield Gloves 5. Don Gloves FaceShield->Gloves End Ready for Handling Gloves->End

Caption: PPE Donning Workflow

3. Handling METHYL (4E)-OCT-4-ENOATE:

  • Dispense the chemical carefully, avoiding splashing or aerosolization.

  • Keep the container tightly closed when not in use.

  • Be aware of potential ignition sources as similar compounds are combustible[1][2][6][7][8].

4. Post-Handling and Doffing PPE:

  • Properly decontaminate your work area.

  • The removal of PPE should be done in a manner that prevents contamination of your skin and clothing.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence Start Start Decontamination Gloves 1. Remove Gloves Start->Gloves FaceShield 2. Remove Face Shield Gloves->FaceShield Goggles 3. Remove Safety Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat Goggles->LabCoat Respirator 5. Remove Respirator (if worn) LabCoat->Respirator WashHands 6. Wash Hands Thoroughly Respirator->WashHands End Procedure Complete WashHands->End

Caption: PPE Doffing Workflow

Disposal Plan: Responsible Stewardship

Proper disposal of METHYL (4E)-OCT-4-ENOATE and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste METHYL (4E)-OCT-4-ENOATE should be collected in a designated, labeled, and sealed container for chemical waste.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: All disposal practices must be in strict accordance with local, state, and federal regulations[5]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[3][4]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: In case of a spill, evacuate the area and prevent entry. Absorb the spill with a non-combustible material like dry earth or sand and place it in a container for disposal[9]. Do not use combustible materials such as paper towels to clean up the spill.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization.

References

  • Enamine.
  • National Oceanic and Atmospheric Administration (NOAA). METHYL OCTANOATE - CAMEO Chemicals. [URL not available]
  • TASETO Co., Ltd. Safety Data Sheet. (2014, March 10). [URL not available]
  • The Good Scents Company. ethyl (E)
  • Merck Millipore.
  • TCI Chemicals. SAFETY DATA SHEET. (2025, November 21). [URL not available]
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025, November 6). [URL not available]
  • Cole-Parmer. Material Safety Data Sheet - Methyl Oleate. (2005, October 3). [URL not available]
  • Fisher Scientific. SAFETY DATA SHEET. (2011, February 10). [URL not available]
  • Aurochemicals.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2011, February 10). [URL not available]
  • Fisher Scientific. SAFETY DATA SHEET. (2023, September 22). [URL not available]
  • Chemical Bull Pvt. Ltd. Strategies For Managing 4-methyl Octanoic Acid Levels. (2024, June 11). [URL not available]
  • Chemical Bull. Material Safety Data Sheet (MSDS)
  • TCI Chemicals. SAFETY DATA SHEET. (2024, December 2). [URL not available]
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025, September 19). [URL not available]
  • JUNSEI CHEMICAL CO., LTD.
  • Fisher Scientific.
  • Organic Syntheses. Working with Hazardous Chemicals. [URL not available]
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025, November 6). [URL not available]
  • Tokyo Chemical Industry. SAFETY DATA SHEET. (2025, December 25). [URL not available]
  • The Good Scents Company. methyl (Z)

Sources

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Feasible Synthetic Routes

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